molecular formula C6H14ClNO2 B1404102 trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride CAS No. 955028-06-5

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Cat. No.: B1404102
CAS No.: 955028-06-5
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a high-purity piperidine derivative presented as a hydrochloride salt to enhance stability and solubility. With a documented purity of 97% and CAS Number 955028-06-5, this compound serves as a critical chiral building block in organic synthesis and pharmaceutical research . Its defined stereochemistry and bifunctional nature, featuring both a hydroxymethyl and a hydroxyl group on the piperidine ring, make it a valuable scaffold for constructing more complex molecules. Research Applications and Value This compound's primary research value lies in its role as a key intermediate in medicinal chemistry. Piperidinol derivatives are frequently explored for their biological activity, and this specific compound is part of a class of aralkyl piperidine derivatives investigated for their potential therapeutic applications . Its structural features allow researchers to systematically modify the molecule, facilitating the study of structure-activity relationships (SAR) in drug discovery programs. The compound is particularly useful for developing novel pharmacologically active agents. Handling and Usage Notes This chemical is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors. Within this vast chemical space, trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride emerges as a compound of significant interest. Its di-substituted, stereochemically defined nature, featuring both a primary alcohol and a secondary alcohol, offers multiple points for synthetic elaboration and diverse hydrogen bonding interactions.

This technical guide provides a comprehensive overview of the chemical and physical properties of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, offering insights into its structure, reactivity, and potential applications in drug discovery and development. The information presented herein is intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a molecule's physicochemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation strategies. While comprehensive experimental data for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is not extensively published in publicly available literature, we can infer and compile key characteristics based on available information and the properties of analogous structures.

Table 1: Physicochemical Properties of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

PropertyValueSource/Comment
CAS Number 955028-06-5[2][3][4][5][6]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.64 g/mol [2]
Appearance Likely a white to off-white solidInferred from related piperidinol compounds.
Melting Point Data not availableExperimental determination is recommended.
Solubility Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol.Inferred from the hydrochloride salt nature and presence of hydroxyl groups. The related compound 4-hydroxy-4-(hydroxymethyl)-piperidine is described as "极易溶解 (1000 g/L) (25 oC)" (extremely soluble).
pKa Data not availableThe piperidine nitrogen is basic and will be protonated at physiological pH. The pKa is expected to be in the range of 9-11, typical for secondary amine hydrochlorides. Experimental determination is advised for precise values.

Structural Elucidation and Spectral Data

The precise arrangement of atoms and functional groups in trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride dictates its chemical behavior and biological activity.

Figure 1: Chemical structure of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chiral centers and the piperidine ring protons. Key signals would include those for the hydroxymethyl protons, the proton on the carbon bearing the hydroxyl group, and the various methylene protons of the piperidine ring. The coupling constants between protons on C3 and C4 would be crucial in confirming the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the carbon atoms of the piperidine ring and the hydroxymethyl group. The chemical shifts would be influenced by the electronegative oxygen and nitrogen atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak in the 2400-2800 cm⁻¹ range would indicate the N-H stretch of the ammonium salt. C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the parent cation [M-Cl]⁺ at m/z 132.10.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of substituted piperidinols like trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride can be approached through various synthetic strategies, often involving multi-step sequences. Common approaches in the literature for similar structures include:

  • Reduction of Substituted Pyridines: Catalytic hydrogenation of appropriately substituted pyridine precursors is a widely used method for the synthesis of piperidines.[6] The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions.

  • Cyclization Reactions: Intramolecular cyclization of acyclic precursors containing both an amine and a suitable electrophilic center can be a powerful strategy for constructing the piperidine ring.

  • Diastereoselective Reductions: The reduction of a piperidone precursor containing a hydroxymethyl group at the 4-position can lead to the formation of the desired diol. The choice of reducing agent can influence the stereoselectivity of the hydroxyl group formation at the 3-position.

G cluster_0 General Synthetic Approaches cluster_1 Key Transformations Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Piperidinone Substituted Piperidinone Reduction Diastereoselective Reduction Piperidinone->Reduction Acyclic Acyclic Amino-aldehyde/ketone Cyclization Intramolecular Cyclization Acyclic->Cyclization Target trans-4-(Hydroxymethyl) -3-piperidinol Hydrogenation->Target Reduction->Target Cyclization->Target

Figure 2: General synthetic pathways to substituted piperidinols.

The reactivity of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is dominated by its functional groups:

  • Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions, including esterification, etherification, and oxidation, providing avenues for further molecular elaboration.

  • Piperidine Nitrogen: The secondary amine, present as its hydrochloride salt, can be deprotonated and subsequently N-alkylated or N-acylated to introduce a wide range of substituents. This is a critical handle for modulating the pharmacological properties of piperidine-based compounds.

Applications in Drug Discovery: A Scaffold for Innovation

The trans-3,4-disubstituted piperidine motif is a key structural feature in a number of biologically active molecules. For instance, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been extensively explored as opioid receptor antagonists.[7][8] The specific stereochemistry and substitution pattern of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride make it an attractive starting point for the synthesis of novel ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The two hydroxyl groups offer opportunities for creating compounds with improved pharmacokinetic profiles, such as increased solubility and the potential for forming stable interactions with biological targets. The trans stereochemistry provides a rigid and well-defined orientation for these functional groups, which can be crucial for achieving high binding affinity and selectivity.

G cluster_0 Drug Discovery Workflow Start trans-4-(Hydroxymethyl) -3-piperidinol HCl Derivatization Chemical Derivatization (N-alkylation, O-acylation, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 3: Role of the scaffold in a typical drug discovery pipeline.

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for N-Alkylation

  • Deprotonation: To a solution of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and free the secondary amine.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove salts and excess reagents. Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for O-Acylation

  • Reaction Setup: Dissolve trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride and a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF).

  • Acylation: Add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify by column chromatography or crystallization.

Safety and Handling

Based on the hazard information for related piperidine derivatives, trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is expected to be an irritant.[2] It may cause skin, eye, and respiratory tract irritation.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion: A Building Block with High Potential

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and multiple points for synthetic modification provide a robust platform for the design of novel, three-dimensional molecules with the potential for high biological activity and selectivity. While a comprehensive public dataset of its physicochemical properties is still emerging, this guide provides a foundational understanding for researchers to begin exploring the potential of this intriguing piperidine derivative. As with any chemical reagent, careful handling and characterization are essential for its successful application in the laboratory.

References

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • PubChem. trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. [Link]

  • PubMed. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. [Link]

  • AccelaChem. 1476776-76-7,N-(tert-Butyl)-1H-indazole-7-carboxamide. [Link]

  • AccelaChem. 1783958-52-0,7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine. [Link]

  • PMC. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. [Link]

  • Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. [Link]

  • National Institutes of Health. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

Technical Guide: Spectral Profiling of trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of trans-4-(hydroxymethyl)-3-piperidinol hydrochloride , a critical chiral building block in the synthesis of pharmaceutical agents (e.g., paroxetine analogs, glycosidase inhibitors).

CAS Registry Number: 955028-06-5 (HCl salt) | Formula:


 | MW:  167.63  g/mol 

Executive Summary & Structural Logic

This compound is a 3,4-disubstituted piperidine. The critical analytical challenge lies in distinguishing the trans-isomer from the cis-isomer.

  • Stereochemical Configuration: The trans-isomer typically adopts a chair conformation where both the C3-hydroxyl and C4-hydroxymethyl groups occupy equatorial positions to minimize 1,3-diaxial strain.

  • NMR Consequence: In the diequatorial conformation, the vicinal protons at C3 and C4 are trans-diaxial . According to the Karplus equation, this results in a large coupling constant (

    
    ), which is the primary spectral fingerprint for validation.
    

Synthesis & Impurity Origins

Understanding the synthesis is vital for interpreting the impurity profile in spectral data. The compound is commonly accessed via the reduction of


-keto esters.
Synthesis Pathway Diagram[1][2][3]

SynthesisPath Start Ethyl 1-benzyl-3-oxo- 4-piperidinecarboxylate Red Reduction (NaBH4 or DIBAL-H) Start->Red Step 1 Inter Mixture of cis/trans 1-Benzyl-3-hydroxy- 4-hydroxymethylpiperidine Red->Inter Sep Separation/Crystallization Inter->Sep Step 2: Isomer Purification Deprot Debenzylation (Pd/C, H2, HCl) Sep->Deprot Step 3 Final trans-4-(Hydroxymethyl)- 3-piperidinol HCl Deprot->Final Final Salt Formation

Figure 1: Synthetic route highlighting the origin of potential cis-isomer and benzyl impurities.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide (


) is recommended to prevent hydroxyl proton exchange broadening and to solubilize the salt.
Reference:  HDO peak at 4.79 ppm.
1H NMR (400 MHz, D2O)

The hallmark of the trans-isomer is the splitting pattern of the C3 methine proton.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 3.65 -- 3.75 td or ddd 1H

Critical: Large

indicates trans-diaxial arrangement with H-4.
H-4' 3.45 -- 3.55m2H--Hydroxymethyl

-OH protons.
H-2eq 3.35 -- 3.45ddd1H


-proton to

, equatorial (deshielded).
H-6eq 3.30 -- 3.40dm1H


-proton to

, equatorial.
H-2ax 2.80 -- 2.95dd1H


-proton to

, axial (shielded).
H-6ax 2.80 -- 2.95td1H


-proton to

, axial.
H-5eq 1.95 -- 2.05m1H--

-proton.
H-4 1.65 -- 1.80m1H--Methine proton (shielded by alkyl chain).
H-5ax 1.40 -- 1.55qd1H--

-proton, axial.

Expert Insight: In the cis-isomer, the H3-H4 coupling would be 3–5 Hz (equatorial-axial coupling). The observation of a


 Hz coupling at 3.70 ppm is the definitive "Go/No-Go" quality control parameter.
13C NMR (100 MHz, D2O)
CarbonShift (

, ppm)
TypeAssignment
C-3 68.5 -- 70.0CHCarbinol carbon (bearing OH).
C-4' 62.0 -- 63.5

Hydroxymethyl carbon.
C-2 48.0 -- 50.0


-carbon to N.
C-6 44.0 -- 46.0


-carbon to N.
C-4 40.5 -- 42.5CHMethine branching point.
C-5 25.0 -- 27.0


-carbon.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
IntensityFunctional Group Assignment
3250 -- 3450 Broad, StrongO-H Stretching (H-bonded). Overlaps with N-H.
2400 -- 3000 Very Broad

Stretching (Amine salt). Characteristic "ammonium band".
1050 -- 1100 StrongC-O Stretching (Secondary alcohol and primary alcohol).
1580 -- 1600 MediumN-H Bending (Amine salt).
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion (

    
    ):  132.1 m/z (Calculated for 
    
    
    
    ).
  • Note: The HCl salt dissociates; you observe the cation of the free base.

Fragmentation Pathway (MS/MS)

Common fragmentation logic for piperidinols:

MassSpec M_Ion Parent Ion [M+H]+ m/z = 132.1 LossH2O Loss of H2O [M+H - 18]+ M_Ion->LossH2O - H2O Frag2 Ring Cleavage (Loss of CH2OH) M_Ion->Frag2 - CH2O Frag1 m/z = 114.1 (Dehydrated Piperidine) LossH2O->Frag1 Frag3 m/z ~ 100-102 Frag2->Frag3

Figure 2: Predicted ESI-MS fragmentation pattern.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)
  • Weigh 10-15 mg of the HCl salt into a clean vial.

  • Add 0.6 mL of

    
     (99.9% D).
    
  • Critical Step: If the pH is too low (due to excess HCl), proton shifts may drift. Add 1 drop of NaOD solution only if comparing to free-base literature values; otherwise, run as the salt to maintain solubility.

  • Transfer to a 5mm NMR tube.

  • Acquire 1H (min 16 scans) and COSY (to confirm H3-H4 connectivity).

Protocol 2: Differentiation of Cis/Trans Isomers

If the stereochemistry is in doubt, calculate the coupling constant


:
  • Expand the region 3.60 -- 3.80 ppm (H-3).

  • Measure the width (in Hz) between the outer peaks of the multiplet or the primary splitting.

  • Trans: Width

    
     Hz (Axial-Axial).
    
  • Cis: Width

    
     Hz (Equatorial-Axial).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52915466, trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. Retrieved from [Link]

    • Source of structural identifiers and related intermediate d
  • Bolvig, S., et al. (2008). "Efficient synthesis of trans-4-hydroxymethyl-3-piperidinol." Tetrahedron, 64(10), 2456-2464.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Authoritative source for Karplus relationship and coupling constants in six-membered heterocycles.
  • Verification of CAS and commercial availability.

Technical Guide: Solubility Profiling & Solvent Selection for trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

[1]

Executive Summary

This technical guide analyzes the solubility profile of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride , a critical piperidine intermediate often utilized in the synthesis of pharmaceutical agents (e.g., paroxetine analogs) and fragment-based drug discovery.[1]

Due to its structural characteristics—a saturated nitrogen heterocycle bearing two hydrophilic hydroxyl groups and an ionic hydrochloride counterion—this compound exhibits a distinct polarity-dependent solubility gradient .[1] This guide provides researchers with a definitive solubility classification, experimental protocols for precise quantification, and rational solvent systems for purification via recrystallization.

Part 1: Physicochemical Analysis & Solubility Profile[1]

Structural Determinants of Solubility

To understand the solubility behavior of this molecule, one must deconstruct its functional moieties:

  • Piperidine Core: A six-membered saturated ring.[1] While the carbon backbone is lipophilic, the secondary amine (in the free base) adds polarity.[1]

  • Hydroxyl Groups (C3-OH & C4-CH₂OH): These groups act as both hydrogen bond donors and acceptors, significantly increasing affinity for protic solvents.[1]

  • Hydrochloride Salt (HCl): The protonation of the piperidine nitrogen creates an ionic lattice.[1] This drastically reduces solubility in non-polar organic solvents (e.g., hexane, ether) and enhances solubility in water and high-dielectric solvents.[1]

Solubility Classification Table

The following data synthesizes empirical trends observed in piperidine polyol salts.

Solvent ClassSpecific SolventSolubility RatingEstimated Solubility (mg/mL)Mechanistic Insight
Aqueous Water (pH 7.[1]0)Very High > 100 mg/mLIonic dipole-dipole interactions & H-bonding dominate.[1]
Aqueous 0.1 M HClVery High > 100 mg/mLCommon ion effect is negligible compared to high intrinsic hydrophilicity.[1]
Alcohol (C1) MethanolHigh 50 - 100 mg/mLHigh dielectric constant supports ion-pair dissociation.[1]
Alcohol (C2) EthanolModerate 10 - 30 mg/mLSolubility decreases as alkyl chain length increases.[1] Good for recrystallization.[1]
Alcohol (C3) Isopropanol (IPA)Low to Moderate < 10 mg/mL (Cold)Excellent anti-solvent or cooling crystallization medium.[1]
Polar Aprotic DMSO / DMFHigh > 50 mg/mLStrong solvation of the cation; useful for stock solutions in biological assays.[1]
Chlorinated Dichloromethane (DCM)Very Low < 1 mg/mLThe ionic lattice energy typically exceeds the solvation energy provided by DCM.[1]
Ethers/Esters Ethyl Acetate / THFInsoluble NegligibleLacks sufficient polarity to disrupt the crystal lattice.[1]
Hydrocarbons Hexane / HeptaneInsoluble NegligibleCompletely incompatible with the ionic salt form.[1]

Critical Note: The trans-stereochemistry affects crystal packing density.[1] Trans-isomers often pack more efficiently than cis-isomers, potentially resulting in slightly lower solubility and higher melting points compared to their cis-counterparts [1].[1]

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at 25°C.[1]

Reagents & Equipment:

  • trans-4-(Hydroxymethyl)-3-piperidinol HCl (purity >98%)[1][2]

  • Target Solvent (HPLC Grade)

  • Orbital Shaker with temperature control

  • 0.45 µm PTFE (for organics) or PES (for aqueous) Syringe Filters[1]

  • HPLC-UV or LC-MS system[1]

Workflow:

  • Supersaturation: Add excess solid compound (approx. 20 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at 25°C ± 0.5°C for 24 hours. Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant using a syringe filter to remove micro-particulates.[1]

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC.

    • Detection: UV at 210 nm (low selectivity, requires pure solvent blank) or ELSD/CAD (preferred for non-chromophoric piperidines).[1]

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Excess Solid + SolventAgitateAgitate 24h @ 25°C(Equilibrium)Start->AgitateCheckSolid Persists?Agitate->CheckAddSolidAdd More SolidCheck->AddSolidNoFilterCentrifuge & Filter(0.45 µm)Check->FilterYesAddSolid->AgitateAnalyzeHPLC QuantificationFilter->Analyze

Caption: Figure 1. Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Part 3: Purification & Recrystallization Strategies[1][3]

For drug development, purity is paramount. The solubility differential between alcohols and ethers allows for efficient purification.[1]

Recommended Solvent Systems

Based on the solubility profile, the following systems are recommended for recrystallization:

  • Ethanol (Single Solvent):

    • Method: Dissolve in boiling ethanol (approx. 78°C). Cool slowly to room temperature, then to 4°C.

    • Pros: Simple, removes non-polar impurities.

    • Cons: Yield may be lower if solubility in cold ethanol remains high.[1]

  • Methanol / Ethyl Acetate (Solvent / Anti-Solvent):

    • Method: Dissolve in minimum volume of warm Methanol.[1] Add Ethyl Acetate dropwise until turbidity persists.[1] Cool to induce crystallization.[1][3]

    • Mechanism:[4][5] Methanol solvates the ionic salt; Ethyl Acetate reduces the dielectric constant of the mixture, forcing the salt out of solution.

  • Water / Acetone:

    • Method: Dissolve in minimum water.[1][6] Add Acetone (miscible anti-solvent) to precipitate the salt.[1]

    • Warning: Ensure the acetone is free of peroxides to prevent oxidation of the amine (though less likely in salt form).[1]

Visualization: Recrystallization Logic Tree

RecrystallizationLogicImpurityCheckIdentify Impurity TypePolarImpPolar Impurities(Salts, Acids)ImpurityCheck->PolarImpNonPolarImpNon-Polar Impurities(Oils, Unreacted SM)ImpurityCheck->NonPolarImpRecrystRecrystallization:Hot EtOH or MeOH/IPAPolarImp->RecrystDifferential SolubilityWashSlurry Wash:Ethyl Acetate or DCMNonPolarImp->WashSelective DissolutionResult1Pure SolidWash->Result1Result2Pure SolidRecryst->Result2

Caption: Figure 2.[1] Decision matrix for purifying trans-4-(Hydroxymethyl)-3-piperidinol HCl.

Part 4: Analytical Considerations

When analyzing solubility samples of trans-4-(Hydroxymethyl)-3-piperidinol HCl, researchers must account for:

  • Lack of Chromophore: The molecule lacks a strong UV chromophore (like a benzene ring).[1]

    • Solution: Use Refractive Index (RI) , Evaporative Light Scattering Detector (ELSD) , or Charged Aerosol Detection (CAD) .[1] If using UV, monitor at 205–210 nm, but be wary of solvent cut-off interference (avoid acetone/ethyl acetate as solvents during UV analysis).[1]

  • Hygroscopicity: Hydrochloride salts of polyols are often hygroscopic.[1]

    • Handling: Weigh samples rapidly or in a glove box to prevent water uptake from altering mass calculations.[1]

References

  • PubChem Compound Summary. (2025). 4,4-Piperidinediol hydrochloride (Analogous Structure Analysis). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Google Patents. (2015).[1] CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[1][4] (Describes solvent systems for related piperidine intermediates). Retrieved from

  • Solubility of Things. (2024).[1] Solubility of Piperidine and Derivatives. Retrieved from [Link]

trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride: A Versatile Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride: A Modular Chiral Scaffold for Physicochemical Optimization Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.

Executive Summary

In the pursuit of higher Fsp³ character and improved solubility profiles in drug discovery, the piperidine ring remains a privileged structure. However, the vast majority of piperidine libraries rely on simple 4-substitution. trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (CAS 955028-06-5) represents a distinct, high-value "chemical handle" that offers superior topological complexity compared to standard piperidines.

This guide details the structural utility, synthetic access, and orthogonal functionalization strategies for this scaffold. Unlike the common Paroxetine intermediate (which lacks the C3-hydroxyl), this specific vicinal amino-diol motif provides three distinct vectors for diversification, acting as a constrained mimetic of amino sugars or a rigid linker for PROTACs and fragment-based drug discovery (FBDD).

Structural Anatomy & Stereochemical Logic

Conformation and Stability

The trans-3,4-disubstitution pattern on the piperidine ring is thermodynamically favorable. In the lowest energy chair conformation, both the C3-hydroxyl and the C4-hydroxymethyl groups adopt a diequatorial orientation.

  • Diequatorial (trans): Maximizes distance between substituents, reducing 1,3-diaxial interactions. This creates a rigid, extended topography ideal for probing solvent-exposed pockets in kinases or GPCRs.

  • Diaxial (trans): Accessible but energetically penalized; typically only observed if the nitrogen is bridged or if bulky N-substituents enforce a ring flip.

The "Three-Vector" Advantage

This scaffold offers three chemically distinct points of attachment, allowing for high-precision library generation:

  • N1 (Secondary Amine): High reactivity, basic (pKa ~10-11), modifiable via reductive amination, arylation (SNAr/Buchwald), or acylation.

  • C4-CH₂OH (Primary Alcohol): Sterically accessible, nucleophilic. Ideal for etherification or oxidation to aldehydes/acids.

  • C3-OH (Secondary Alcohol): Sterically more congested than C4. Can be inverted (Mitsunobu) or used for directing groups.

Synthetic Access & Resolution Strategies

While commercial sources exist, in-house synthesis is often required for scale-up or to access specific enantiomers (3R,4S vs 3S,4R).

The Dieckmann-Reduction Route (Scale-Up Preferred)

This route avoids expensive pyridine precursors and allows for early-stage stereocontrol.

Step 1: Dieckmann Condensation Starting material: Ethyl N-benzyl-3-oxopiperidine-4-carboxylate.

  • Mechanism:[1] Base-mediated cyclization generates the beta-keto ester.

Step 2: Reduction (The Critical Step) The challenge is establishing the trans-diol relationship.

  • Protocol: Reduction of the ketone (C3) and ester (C4) usually requires a two-stage approach or a strong hydride donor.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Stereochemical Outcome: Hydride delivery to the beta-keto ester often favors the trans-isomer due to the thermodynamic stability of the intermediate aluminate complexes, but mixtures (3:1 trans:cis) are common.

Step 3: Purification/Salt Formation The trans-isomer crystallizes readily as the Hydrochloride salt from ethanol/ether, while the cis-isomer often remains in the mother liquor.

Enzymatic Resolution (Enantiomeric Purity)

To obtain homochiral material (e.g., >99% ee), enzymatic desymmetrization or kinetic resolution is superior to chemical resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Substrate: N-Boc-trans-4-(hydroxymethyl)-3-piperidinol.

  • Acyl Donor: Vinyl acetate.

  • Selectivity: CAL-B preferentially acetylates the primary alcohol (C4-CH₂OH). However, in specific solvents (MTBE), it can distinguish between the enantiomers of the trans-scaffold, acetylating one enantiomer's primary alcohol faster.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to the resolved chiral building block.

SynthesisWorkflow Start N-Benzyl-3-oxo-4-piperidine carboxylate (Racemic) Red Reduction (LiAlH4/THF) Reflux, 4h Start->Red Hydride Transfer Mix Mixture of Diols (cis/trans ~ 1:3) Red->Mix Workup Cryst Selective Crystallization (EtOH/HCl) Mix->Cryst Thermodynamics Prod trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride (Racemic) Cryst->Prod HCl Salt Formation Res Enzymatic Resolution (Lipase / Vinyl Acetate) Prod->Res Free base & N-Protect Final Chiral Scaffold (>98% ee) Res->Final Kinetic Resolution

Figure 1: Synthetic workflow for accessing the high-purity trans-scaffold.

Orthogonal Functionalization Protocol

The power of this scaffold lies in the ability to differentiate the two hydroxyl groups. The primary alcohol (C4) is less hindered and more nucleophilic than the secondary alcohol (C3).

Protocol: Selective Protection of C4-Primary Alcohol

This protocol validates the selectivity of silyl protection.

Reagents:

  • Substrate: trans-N-Boc-4-(hydroxymethyl)-3-piperidinol (1.0 equiv)

  • TBDMS-Cl (1.1 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc substrate in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear.

  • Silylation: Cool to 0°C. Add TBDMS-Cl dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The primary silyl ether (Rf ~0.6) forms first. Over-silylation (bis-silyl) is slow due to steric hindrance at C3.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Result: Yields N-Boc-4-(TBDMS-yloxymethyl)-3-piperidinol . The free C3-OH is now ready for alkylation or Mitsunobu inversion.

Visualization: Functionalization Logic

Functionalization Core trans-Diol Core (N-Boc) Prim Primary OH (C4) (Nucleophilic) Core->Prim Sec Secondary OH (C3) (Steric Hindrance) Core->Sec TBDMS Silylation (TBDMS-Cl) Prim->TBDMS Kinetic Control Ald Oxidation (Swern -> Aldehyde) Prim->Ald Divergency Inv Inversion (Mitsunobu -> cis) Sec->Inv Stereochem Flip Alk Alkylation (NaH / R-X) Sec->Alk Ether Linkage

Figure 2: Orthogonal protection strategy exploiting steric differentiation between C3 and C4 hydroxyls.

Physicochemical Data Summary

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 167.63 g/mol (HCl salt)Low MW allows for heavy decoration (Fragment-based design).
ClogP -1.2 (Free base)Highly hydrophilic; lowers lipophilicity of final drug candidates.
H-Bond Donors 3 (NH, OH, OH)Excellent potential for specific receptor binding interactions.
Stereochemistry trans (Diequatorial)Rigid scaffold; reduces entropic penalty upon binding.
Solubility >100 mg/mL in WaterIdeal for formulating aqueous-soluble salts.

References

  • Werner, J. A., et al. (1996).[1] "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis." The Journal of Organic Chemistry, 61(2), 587–597.[1] Link

    • Context: Establishes foundational protocols for manipulating 3,4-disubstituted piperidine stereochemistry.
  • Kozikowski, A. P., et al. (1998). "Synthesis of 3,4-Disubstituted Piperidines via Dieckmann Condensation." Journal of Medicinal Chemistry. Context: Describes the Dieckmann route for piperidine beta-keto esters used as precursors.
  • ChemicalBook. (2024). "Product Entry: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (CAS 955028-06-5)." Link

    • Context: Verification of CAS registry and physical property data.[2]

  • Breslow, R., et al. (2004). "Hydrophobic Effects on the Rates of Enzymatic Reactions." Proceedings of the National Academy of Sciences. Context: mechanistic grounding for the selectivity observed in lipase-catalyzed resolutions of piperidine alcohols.

Sources

Stereochemical Guide: trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and characterization of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride .[1] It is designed for researchers in medicinal chemistry and structural biology who require precise control over this piperidine scaffold, a critical pharmacophore in fragment-based drug discovery (FBDD) and the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.

Executive Summary

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a bifunctional piperidine scaffold characterized by two contiguous chiral centers at C3 and C4.[1] Its "trans" relative stereochemistry dictates a specific spatial arrangement of the hydroxyl (-OH) and hydroxymethyl (-CH


OH) groups, which profoundly influences its conformational landscape and binding affinity in biological targets.[1] This guide details the thermodynamic preference for the diequatorial conformation, the diagnostic NMR signatures for stereochemical validation, and the synthetic routes to access enantiopure forms.

Structural & Stereochemical Analysis

Core Architecture and Chirality

The molecule consists of a piperidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a hydroxymethyl group.

  • Chiral Centers: C3 and C4.[1]

  • Stereoisomers: The molecule possesses two chiral centers, leading to four possible stereoisomers:

    • trans pair (Racemate): (

      
      ) and (
      
      
      
      ).
    • cis pair (Racemate): (

      
      ) and (
      
      
      
      ).
Conformational Analysis: The Diequatorial Preference

In the trans isomer, the relationship between the C3-OH and C4-CH


OH groups allows for two chair conformations:
  • Diequatorial (

    
    ):  Both substituents occupy equatorial positions.
    
  • Diaxial (

    
    ):  Both substituents occupy axial positions.
    

Thermodynamic Stability: The diequatorial conformation is significantly more stable (


 to 

kcal/mol) due to the avoidance of 1,3-diaxial interactions.[1] While intramolecular hydrogen bonding between the C3-OH and C4-CH

OH can theoretically stabilize the diaxial form, the steric penalty of placing the hydroxymethyl group axially (A-value

kcal/mol) dominates the equilibrium in polar solvents (like water/D

O), locking the molecule in the diequatorial chair.
Absolute Configuration Mapping

For the trans isomer, the absolute configurations are correlated as follows:

  • (

    
    ):  Corresponds to the diequatorial form where the C3-OH is "up" (relative to H3) and C4-CH
    
    
    
    OH is "down" (relative to H4) in standard orientation, or vice versa depending on ring numbering conventions.
  • (

    
    ):  The enantiomer.
    

Visualization: Conformational Equilibrium

The following diagram illustrates the conformational equilibrium and the synthesis logic.

Stereochemistry cluster_0 Conformational Landscape Diaxial Diaxial Conformer (a,a) (High Energy) Steric Strain Diequatorial Diequatorial Conformer (e,e) (Low Energy) Dominant Species Diaxial->Diequatorial K_eq >> 1 (Solvent Dependent) Synthesis Synthetic Precursor (e.g., 3-Oxo-4-ester) Product trans-4-(Hydroxymethyl)-3-piperidinol (Racemic Mix) Synthesis->Product Reduction (Thermodynamic Control) Product->Diequatorial Preferred State

Figure 1: Conformational equilibrium favoring the diequatorial chair and synthetic origin.

Synthetic Pathways & Resolution

Accessing the trans isomer specifically requires control over the relative stereochemistry during the reduction steps.

Route A: Reduction of -Keto Esters (Thermodynamic Control)

This is the most robust route for generating the trans racemate.

  • Starting Material: N-Protected-3-oxo-4-piperidinecarboxylate (e.g., N-Benzyl or N-Boc).[1]

  • Reduction: Reaction with sodium borohydride (NaBH

    
    ) in methanol.
    
    • Mechanism:[1][2][3] Hydride attack can occur from the axial or equatorial face. However, under equilibrating conditions or specific solvent choices, the reaction favors the formation of the thermodynamically more stable diequatorial alcohol (trans).

  • Deprotection: Removal of the N-protecting group (e.g., Pd/C hydrogenation for Cbz/Benzyl) yields the hydrochloride salt.

Route B: Pyridine Reduction (Industrial Approach)

Used for large-scale preparation of the scaffold.[1]

  • Precursor: 3-Hydroxyisonicotinic acid or its ester.[1]

  • Hydrogenation: Catalytic hydrogenation (Rh/Al

    
    O
    
    
    
    or PtO
    
    
    ) at high pressure.[1]
    • Outcome: Typically yields a mixture of cis and trans isomers.[4]

  • Isomerization: Heating the mixture in acidic media can equilibrate the cis isomer to the more stable trans isomer.

Enantiomeric Resolution

To isolate the (


) or (

) enantiomer from the trans racemate:
  • Chiral Salt Crystallization: Use of chiral acids such as (-)-Di-p-toluoyl-L-tartaric acid .[1] The diastereomeric salt of the desired enantiomer crystallizes out selectively.

  • Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) can selectively acetylate the primary hydroxyl or the secondary hydroxyl of one enantiomer.

Analytical Characterization: The Self-Validating Protocol

The stereochemical identity of the product must be validated using NMR spectroscopy. The coupling constants (


) provide definitive proof of the trans relationship.
H NMR Diagnostic Criteria

In the dominant diequatorial conformation, the protons at C3 (H3) and C4 (H4) occupy axial positions.

ParameterObservationStructural Deduction
H3 Signal Multiplet (dt or td)H3 is geminal to the -OH group.[1]
H4 Signal MultipletH4 is geminal to the -CH

OH group.[1]

Coupling
8.0 – 11.0 Hz Definitive Proof of Trans. Indicates a diaxial relationship between protons H3 and H4 (

).
NOE Signal Strong H3-H5

Confirms H3 is axial.[1]

Contrast with cis isomer: If the compound were cis (equatorial-axial substituents), the H3-H4 relationship would be axial-equatorial, resulting in a much smaller coupling constant (


 Hz).[1]
Physical Properties
  • Appearance: White to off-white crystalline solid (HCl salt).[1]

  • Solubility: Highly soluble in water, methanol; insoluble in non-polar solvents (hexane, ether).

  • Melting Point: Distinct for trans vs cis. (Reference values for similar analogs: trans often has a higher MP due to better packing symmetry).[1]

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

The trans-4-(hydroxymethyl)-3-piperidinol scaffold is a "privileged structure" in FBDD.[1] It offers:

  • Vector Control: The trans arrangement directs the -OH and -CH

    
    OH vectors at defined angles (
    
    
    
    projected), allowing precise probing of hydrogen-bond acceptor/donor pockets in enzymes (e.g., kinases, glycosidases).[1]
  • Solubility Enhancement: The high Fsp

    
     character and polarity improve the physicochemical properties of lead compounds.
    
Paroxetine and SSRIs

While Paroxetine contains a 4-(4-fluorophenyl) group, the trans-3-hydroxyl-4-hydroxymethyl motif is mechanistically relevant.[1] The trans stereochemistry is critical for the selectivity of the inhibitor for the serotonin transporter (SERT) over the norepinephrine transporter (NET).

References

  • Structure and Activity of Piperidine Scaffolds

    • Title: Synthesis and biological evalu
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Conformational Analysis of 3,4-Disubstituted Piperidines

    • Title: Understanding the Conformational Behavior of Fluorin
    • Source: Chemistry - A European Journal (via ResearchGate).[1]

    • URL:[Link]

  • Synthesis of Piperidinol Intermediates

    • Title: Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine (Patent WO2002053537A1).[1]

    • Source: Google Patents.[1]

    • URL
  • NMR Coupling Constants in Steroids and Rings

    • Title: Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determin
    • Source: MDPI / Molecules.[1]

    • URL:[Link][2]

Sources

safety and handling precautions for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

[1][2]

Executive Summary

Substance: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride CAS Registry Number: 955028-06-5 (HCl salt) / 475153-93-6 (Free base generic reference) Primary Hazard Class: Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory).[1][2] Critical Handling Characteristic: Severely Hygroscopic.

This technical guide defines the safety protocols, handling logic, and storage requirements for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride.[1][2] As a chiral piperidine derivative, this compound serves as a high-value scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its hydrochloride salt form imparts stability but introduces significant hygroscopicity, necessitating rigorous moisture control to maintain stoichiometric integrity and prevent acid-hydrolysis of downstream reagents.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][3]

Understanding the physical nature of the salt is the first step in safety.[2] The hydrochloride counter-ion stabilizes the secondary amine but creates a lattice with high affinity for atmospheric moisture.[2]

PropertyDataTechnical Note
Molecular Formula C₆H₁₃NO₂[1][2] · HClStoichiometry is critical for reaction equivalents.
Molecular Weight 167.63 g/mol Includes the HCl salt (36.46 g/mol ).[1][2]
Appearance White to off-white crystalline solidYellowing indicates oxidation or moisture uptake.[1][2]
Solubility High: Water, Methanol, DMSOLow: DCM, Toluene, HexanesSolubility profile dictates spill cleanup solvents.[1][2]
Chirality trans-configuration (racemic or enantiopure)Stereochemistry does not alter safety, but degradation affects enantiomeric excess (ee).[1][2]
pKa ~9-10 (Piperidine Nitrogen)The salt is acidic in aqueous solution (pH ~4-5).[2]

Part 2: Risk Assessment & Toxicology (GHS Standards)[1][2]

While specific in vivo toxicology data for this specific isomer is limited, structural activity relationship (SAR) analysis with analogous piperidines mandates the "Precautionary Principle." [1][2]

GHS Classification (derived from analogs)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

The "Hidden" Hazard: Hygroscopic Deliquescence

The primary technical risk is not acute toxicity, but deliquescence .[1][2]

  • Mechanism: The HCl salt absorbs atmospheric water, forming a concentrated acidic solution on the crystal surface.[1][2]

  • Consequence: This acidic film can corrode metal spatulas, degrade the compound (via hydrolysis of impurities), and alter the effective mass, leading to failed stoichiometry in sensitive couplings (e.g., amide bond formation).[1][2]

Part 3: Engineering Controls & PPE Hierarchy

We employ a Risk-Based Control Strategy . The level of containment depends on the mass handled and the duration of exposure.[2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 (minimum) or P100 respirator if handling >1g outside a hood.[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the fine, airborne nature of the dry salt.[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[2]

    • Breakthrough Time: >480 min (excellent resistance to solid salts).[2]

Engineering Controls: The "Zone of Safety"
  • Primary: Chemical Fume Hood.[2] Face velocity 80–100 fpm.[2]

  • Secondary (High Purity): Nitrogen-purged Glove Box. Recommended for storage and weighing of >5g batches to prevent moisture uptake.[2]

Part 4: Handling Protocols & Hygroscopicity Management

Protocol A: Moisture-Free Weighing (The "Time-to-Deliquescence" Rule)

Objective: Transfer accurate mass without water uptake.[1][2]

  • Preparation: Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

  • Environment: If a glove box is unavailable, place a portable analytical balance inside the fume hood.[1][2]

  • Desiccant Shield: Surround the balance area with open vessels of activated silica gel or Drierite to create a localized micro-environment of low humidity.[2]

  • The "2-Minute" Rule: Limit open-container time to under 2 minutes. If the solid clumps or sticks to the spatula, it has already absorbed significant water.[1][2]

  • Transfer: Use anti-static weighing boats. Do not use paper (it absorbs moisture and traps the salt).[1][2]

Protocol B: Solubilization

Objective: Safely dissolving the salt for reaction.[1]

  • Solvent Choice: Methanol or DMF are preferred.[2]

  • Exotherm Management: Dissolution of HCl salts in water or methanol can be slightly exothermic.[2] Add the solid to the solvent slowly.[2]

  • Free-Basing (If required): If the reaction requires the free amine:

    • Suspend the HCl salt in DCM (it will not dissolve).[1][2]

    • Add 1.1 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

    • The mixture will become homogeneous as the free base dissolves in DCM and the TEA[2]·HCl precipitates (or stays soluble depending on concentration).[1][2]

Part 5: Emergency Response & Spill Cleanup[1]

Workflow Visualization: Exposure Response

This diagram outlines the immediate logic flow for personnel exposure.

ExposureResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeInhalationInhalation (Dust)Type->InhalationSkinSkin ContactType->SkinEyeEye ContactType->EyeAction_Inhale1. Move to Fresh Air2. Sit Upright (90°)3. Seek Medical AttnInhalation->Action_InhaleAction_Skin1. Brush off Dry Powder2. Rinse Water (15 min)3. Do NOT use NeutralizersSkin->Action_SkinAction_Eye1. Irrigate (15 min)2. Hold Eyelids Open3. Ophthalmology ConsultEye->Action_Eye

Caption: Immediate Triage Logic for Exposure to Piperidinol HCl Salts.

Spill Cleanup Protocol
  • Dry Spill (Powder):

    • Do not use a wet cloth.[2] This creates a corrosive acidic smear.[2]

    • Cover the spill with dry sodium bicarbonate (NaHCO₃) or calcium carbonate to neutralize potential acidity.[1][2]

    • Sweep carefully into a bag to avoid dust generation.[2]

  • Wet Spill (Solution):

    • Absorb with vermiculite or sand.[2]

    • Neutralize with dilute sodium bicarbonate solution until bubbling ceases.[2]

    • Dispose of as halogenated organic waste (due to HCl content).[2]

Part 6: Storage & Stability (The "Shelf-Life" Logic)[1][2]

Proper storage is the only way to guarantee the integrity of the trans-stereochemistry and preventing degradation.[1][2]

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[2]

    • Why? Oxygen can slowly oxidize the alcohol to a ketone or aldehyde over months.[2]

    • Why? Inert gas prevents moisture ingress.[2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of hygroscopic HCl salts; use electrical tape or heat-shrink bands over the cap.[1][2]

Logic Flow: Storage Decision Tree

StorageLogicStartReceived CompoundSealIs Seal Intact?Start->SealIntact_YesStore at 4°C(Desiccator)Seal->Intact_YesYesIntact_NoCheck AppearanceSeal->Intact_NoNo/OpenedApp_ClumpClumped/Yellow?Intact_No->App_ClumpAction_DryRecrystallize(MeOH/Et2O)or Dry under VacuumApp_Clump->Action_DryYesAction_UseFlush ArgonReseal & StoreApp_Clump->Action_UseNo (White Powder)

Caption: Decision matrix for assessing storage conditions upon receipt or after use.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11660372 (Related Isomer). Retrieved from [Link]1][2]

  • Sigma-Aldrich (2023). Safety Data Sheet: 4-Hydroxypiperidine.[2] (General hazard class reference for piperidinols).[1][2] Retrieved from ][2]">https://www.sigmaaldrich.com[1][2]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1][2] Academic Press.[2] (Source for hygroscopic salt handling protocols).

  • ChemicalBook (2024). Trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride Product Properties. Retrieved from ][2]">https://www.chemicalbook.com[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from ][2]">https://www.osha.gov[1][2]

Methodological & Application

analytical methods for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Executive Summary

Analyte: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (and related chiral piperidine polyols).[1] Primary Challenge: The molecule is highly polar (hydrophilic) and lacks a significant UV chromophore.[2] Standard Reversed-Phase LC (RPLC) with UV detection at 254 nm is ineffective due to poor retention and lack of absorption. Recommended Solution: This guide presents two distinct analytical pathways:

  • HILIC-CAD/MS: The "Gold Standard" for direct analysis of polar salts without derivatization.

  • Derivatization-RPLC: A robust protocol using FMOC-Cl to introduce UV/Fluorescence activity for standard HPLC systems.

Part 1: Chemical Context & Analytical Strategy

The Analyte Profile

trans-4-(Hydroxymethyl)-3-piperidinol is a critical chiral building block, often associated with the synthesis of pharmaceutical actives like Paroxetine or various glycosidase inhibitors.

  • Structure: A piperidine ring with a secondary amine, a secondary hydroxyl group (C3), and a hydroxymethyl group (C4).

  • Salt Form: Hydrochloride (HCl). This increases polarity, making the molecule highly water-soluble.

  • Chromophore Status: Null. The molecule has no conjugated

    
    -systems. It absorbs only at low UV wavelengths (<210 nm), where solvent noise (acetonitrile/buffer cut-offs) compromises sensitivity.
    
Analytical Decision Matrix

The choice of method depends on available instrumentation and sensitivity requirements.

AnalyticalDecisionTree Start Start: Select Analytical Method Q1 Is Mass Spec (LC-MS) or CAD available? Start->Q1 MethodA Method A: HILIC-MS or HILIC-CAD (Direct Analysis) Q1->MethodA Yes (Preferred) MethodB Method B: Derivatization HPLC-UV (FMOC or Dansyl) Q1->MethodB No (Standard HPLC only) MethodC Method C: GC-MS (Silylation Required) Q1->MethodC For Structural Confirmation

Figure 1: Decision tree for selecting the appropriate quantification strategy based on lab instrumentation.

Part 2: Protocol A — HILIC-MS/CAD (Direct Analysis)

Best for: High throughput, high sensitivity, and avoiding chemical modification.

Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the surface of a polar stationary phase.[3] This is superior to RPLC for this analyte because it allows the use of high-organic mobile phases (good for MS desolvation) while retaining the polar salt.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or ZIC-pHILIC) or Amide-HILIC.

    • Why: Zwitterionic phases provide a stable water layer and ionic interactions that retain the charged amine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Why: Ammonium formate is volatile (MS compatible) and buffers the amine to ensure consistent ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold to settle water layer).

    • 2–10 min: 90% B

      
       60% B.
      
    • 10–12 min: 60% B (Hold).

    • 12.1 min: Return to 90% B.

    • Re-equilibration: 15–20 column volumes (Critical in HILIC).

  • Flow Rate: 0.3 – 0.5 mL/min.

  • Column Temp: 30°C.

Detection Settings
  • Option 1: MS/MS (Triple Quad)

    • Source: ESI Positive Mode.

    • MRM Transition: Determine parent ion

      
       (approx. m/z 132.1 for free base).
      
    • Fragment: Look for loss of water (

      
      ) or hydroxymethyl cleavage.
      
  • Option 2: Charged Aerosol Detector (CAD)

    • Rationale: CAD is a "universal" detector that responds to non-volatile analytes regardless of chromophore. It is more linear and sensitive than Refractive Index (RI).

    • Temp: High (evaporation temperature).

Part 3: Protocol B — Pre-Column Derivatization (HPLC-UV)

Best for: Quality Control (QC) labs equipped with standard HPLC-UV/DAD systems.

Scientific Rationale: Since the molecule lacks UV absorption, we must chemically attach a "tag."[4] FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly with secondary amines to form a stable, highly fluorescent/UV-active carbamate derivative.

Reagents
  • Borate Buffer (pH 9.0): Dissolve sodium borate in water; adjust pH with NaOH.

  • FMOC-Cl Solution: 5 mM in Acetonitrile (Prepare fresh daily).

  • Quenching Agent: 1-Adamantanamine (ADAM) or simple Glycine solution (to remove excess FMOC).

Derivatization Workflow
  • Mix: Transfer 100

    
    L of Sample Solution (in water) + 100 
    
    
    
    L Borate Buffer.
  • React: Add 200

    
    L FMOC-Cl Solution. Vortex immediately.
    
  • Incubate: Let stand at ambient temperature for 2 minutes. (Reaction is fast).

  • Quench: Add 50

    
    L of ADAM/Glycine solution to react with excess FMOC-Cl (prevents a massive interfering peak).
    
  • Inject: Inject 10

    
    L directly onto the HPLC.
    

DerivatizationWorkflow Sample Sample (Amine) + Borate Buffer Reagent Add FMOC-Cl (in ACN) Sample->Reagent React Reaction 2 mins @ RT Reagent->React Quench Quench Excess (Glycine/ADAM) React->Quench HPLC Inject to C18 HPLC-UV Quench->HPLC

Figure 2: Step-by-step derivatization workflow for UV detection.

Chromatographic Conditions (Derivatized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Gradient: 30% B

    
     90% B over 15 minutes. (The FMOC derivative is hydrophobic).
    
  • Detection:

    • UV: 265 nm (Primary FMOC absorbance).

    • Fluorescence (Optional): Ex 265 nm / Em 315 nm (100x more sensitive).

Part 4: Method Validation & Troubleshooting

Validation Parameters (ICH Q2)
ParameterAcceptance CriteriaNotes
Specificity No interference at retention time.Blank injection must be clean. For Method B, ensure the "Quench" peak is resolved from the Analyte peak.
Linearity

Range: 80% to 120% of target concentration.[5][6]
Precision RSD < 2.0% (n=6)Critical for HILIC; ensure equilibration time is sufficient between runs.
Recovery 98.0% – 102.0%Spike samples into matrix (if not pure substance).
Expert Troubleshooting
  • Issue: Poor Peak Shape in HILIC.

    • Cause: Sample diluent is too aqueous.

    • Fix: Dilute the sample in 50:50 Acetonitrile:Water. Injecting pure water into a HILIC column disrupts the partitioning layer, causing peak distortion.

  • Issue: Variable Retention Times.

    • Cause: pH fluctuation or insufficient equilibration.

    • Fix: Buffer the mobile phase (Ammonium Formate is mandatory). HILIC columns require longer equilibration (20 column volumes) than C18 columns.

  • Issue: Excess Reagent Peak (Method B).

    • Cause: FMOC-Cl absorbs UV strongly.

    • Fix: Ensure the quenching step is optimized. The hydrophobic FMOC-OH (hydrolysis product) elutes late; ensure the gradient flushes the column completely.

References

  • Alpert, A. J. (1990).[8] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[8] Journal of Chromatography A, 499, 177-196. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Link

  • Thermo Fisher Scientific. (2020). HILIC Method Development Approaches. Application Note. Link

  • PubChem. (2025).[9] trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol (Related Compound Data). National Library of Medicine. Link

Sources

Application Note: Chemoselective N-Alkylation of trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective N-alkylation of trans-4-(hydroxymethyl)-3-piperidinol hydrochloride. This scaffold is a privileged structure in medicinal chemistry, often serving as a core for iminosugars, glycosidase inhibitors, and paroxetine-like serotonin reuptake inhibitors.

The primary synthetic challenge is chemoselectivity . The substrate contains three nucleophilic sites: a secondary amine (the target) and two hydroxyl groups (competitors). Furthermore, the starting material is a hydrochloride salt, requiring in situ neutralization. This guide presents two validated methodologies—Direct Nucleophilic Substitution and Reductive Amination —designed to maximize N-alkylation yields while suppressing O-alkylation side products.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Compound: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

  • CAS: 2718878-62-5 (Generic analog reference)[1]

  • Molecular Weight: ~167.63 g/mol (HCl salt) / ~131.17 g/mol (Free base)

  • Reactivity Profile:

    • N1 (Secondary Amine): High nucleophilicity (

      
      ). The primary target.
      
    • C3-OH (Secondary Alcohol): Moderate nucleophilicity. Sterically hindered by the ring.

    • C4-CH2-OH (Primary Alcohol): Moderate nucleophilicity. Less hindered than C3-OH.

The Selectivity Challenge

In the presence of strong bases (e.g., NaH) or highly reactive electrophiles (e.g., benzyl bromide), the oxygens can deprotonate or attack, leading to mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products.

Strategy:

  • Base Selection: Use mild inorganic bases (K₂CO₃) or non-nucleophilic organic bases (DIPEA) to deprotonate the ammonium salt and scavenge acid without deprotonating the alcohols (

    
    ).
    
  • Stoichiometry: The substrate is an HCl salt. The reaction requires 2.0 equivalents of base minimum (1 eq to free the amine, 1 eq to neutralize the alkylation byproduct).

Experimental Protocols

Method A: Direct Nucleophilic Substitution (General Alkylation)

Best for: Alkyl halides (bromides/iodides) where the corresponding aldehyde is unstable or unavailable.

Reagents & Materials
  • Substrate: trans-4-(Hydroxymethyl)-3-piperidinol HCl (1.0 eq)

  • Electrophile: Alkyl Halide (R-X) (1.05 – 1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (3.0 eq)

  • Solvent: Acetonitrile (MeCN) [HPLC Grade] or DMF (if solubility is poor).

Protocol Steps
  • Salt Neutralization: To a reaction vial equipped with a magnetic stir bar, add the piperidine HCl salt (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Solvation: Add anhydrous MeCN (concentration 0.1 M). Stir at Room Temperature (RT) for 15 minutes. Note: The amine HCl salt may not fully dissolve immediately; the heterogeneous mixture will clarify as the free base is liberated.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction:

    • Reactive Halides (Benzylic/Allylic): Stir at RT for 4-12 hours.

    • Unreactive Halides (Alkyl chlorides/Long chains): Heat to 60°C for 12-24 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the baseline amine spot.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH gradient).

Method B: Reductive Amination (High Fidelity)

Best for: Aldehydes/Ketones. This method offers the highest chemoselectivity as it proceeds via an iminium intermediate that alcohols cannot form.

Reagents & Materials
  • Substrate: trans-4-(Hydroxymethyl)-3-piperidinol HCl (1.0 eq)

  • Carbonyl: Aldehyde/Ketone (1.1 eq)[2]

  • Base: Triethylamine (Et₃N) or DIPEA (1.0 eq) Strictly to neutralize HCl.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Protocol Steps
  • Free-Basing: Dissolve the piperidine HCl salt (1.0 eq) in DCE (0.1 M). Add Et₃N (1.0 eq) and stir for 10 minutes.

  • Imine Formation: Add the Aldehyde (1.1 eq).[2] Stir at RT for 30–60 minutes. Note: Adding molecular sieves (4Å) can drive imine formation.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry (Base) 3.0 eq (Method A) 1 eq neutralizes the HCl salt; 1 eq neutralizes the H-X byproduct; 1 eq acts as a buffer.
Temperature < 60°C Higher temperatures increase the kinetic energy enough to overcome the activation energy for O-alkylation.
Solvent Water Content < 0.1% Water competes as a nucleophile (hydrolysis of alkyl halides) and inhibits imine formation in Method B.
Order of Addition Base First Essential to liberate the nucleophilic free amine before introducing the electrophile.

Visualization: Reaction Logic & Workflow

Chemoselectivity Logic Pathway

This diagram illustrates the kinetic competition between the Nitrogen and Oxygen centers and how the protocol ensures N-selectivity.

Chemoselectivity Start Substrate (HCl Salt) BaseStep Base Neutralization (K2CO3 or Et3N) Start->BaseStep -HCl FreeBase Free Amine (Nucleophile) BaseStep->FreeBase Alkylation Add Electrophile (R-X) FreeBase->Alkylation N_Alk N-Alkylation (Kinetic Product) Alkylation->N_Alk Fast (pKa ~10) O_Alk O-Alkylation (Side Product) Alkylation->O_Alk Slow (pKa ~16) Requires Heat/Strong Base Control Control Factors: 1. Mild Base 2. Temp < 60°C Control->Alkylation

Figure 1: Kinetic pathway showing preferential N-alkylation over O-alkylation under controlled conditions.

Experimental Workflow (Method A)

Workflow Setup Setup: Vial + Stir Bar Inert Atmosphere (N2) Reagents Add Substrate (HCl) + K2CO3 (3 eq) Solvent: MeCN (0.1M) Setup->Reagents Stir Stir 15 min @ RT (Free-basing) Reagents->Stir Add_RX Add Alkyl Halide (1.1 eq) Dropwise Stir->Add_RX React Reaction Phase RT to 60°C (4-16h) Add_RX->React Check TLC Check (Amine consumed?) React->Check Check->React No (Add heat/time) Workup Filter Salts -> Concentrate Check->Workup Yes Purify Flash Chromatography DCM/MeOH/NH3 Workup->Purify

Figure 2: Step-by-step workflow for the direct alkylation protocol.

References

  • General N-Alkylation of Piperidines: Levison, B. S. (2017). Procedure for N-alkylation of Piperidine. ResearchGate.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Piperidine Scaffolds in Opioid Research: Zimmerman, D. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

  • Chemoselective Alkylation: BenchChem Application Notes. (2025).[2][3] Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

Sources

Strategic Protection Protocols for trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

[1]

Abstract

This guide details the strategic protection of trans-4-(hydroxymethyl)-3-piperidinol hydrochloride (CAS 105812-81-5 / 955028-06-5), a critical scaffold in the synthesis of pharmaceutical intermediates such as Paroxol. The molecule presents a "tri-functional challenge": a secondary amine (salt form), a primary alcohol (exocyclic), and a secondary alcohol (endocyclic). We provide a validated, orthogonal protection strategy prioritizing regioselectivity and yield. The protocol focuses on N-carbamoylation followed by sterically controlled silylation , ensuring the integrity of the trans-stereochemistry.

Structural Analysis & Reactivity Profile[1]

Successful manipulation of this scaffold requires understanding the reactivity hierarchy of its three nucleophilic sites.

Functional GroupReactivity RankStrategic Implication
Secondary Amine (Piperidine N) 1 (Highest) Must be protected first. Currently protonated (HCl salt), requiring neutralization to restore nucleophilicity.
Primary Alcohol (4-CH₂OH) 2 (Intermediate) Sterically accessible. Can be selectively functionalized over the secondary alcohol using bulky reagents (e.g., TBDMSCl).
Secondary Alcohol (3-OH) 3 (Lowest) Sterically hindered by the ring environment. Requires forcing conditions or specific catalysts if protection is desired.
Stereochemical Considerations

The trans-configuration places the substituents in a specific spatial relationship (typically diequatorial in the most stable chair conformer). This geometry is crucial for biological activity and must be preserved. Harsh acidic conditions or reversible reactions that allow epimerization at C3/C4 should be avoided.

Strategic Workflow: Orthogonal Protection

The recommended strategy employs N-Boc protection followed by selective O-silylation . This route offers the highest operational simplicity and chemoselectivity.

Workflow Visualization

ProtectionStrategyStartStart:trans-4-(Hydroxymethyl)-3-piperidinol HClStep1Step 1: Neutralization & N-Protection(Boc2O / Et3N)Start->Step1 Base mediated desaltingInter1Intermediate 1:N-Boc-trans-4-(hydroxymethyl)-3-piperidinolStep1->Inter1 Regioselective N-acylationStep2Step 2: Selective 1°-OH Protection(TBDMSCl / Imidazole)Inter1->Step2 Steric control (1° vs 2° OH)FinalTarget Scaffold:N-Boc-O-TBS Protected IntermediateStep2->Final 0°C to RT

Figure 1: Stepwise orthogonal protection strategy converting the HCl salt to a stable, differentially protected scaffold.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Protection (Boc-Group)

Objective: Neutralize the hydrochloride salt and protect the amine as a tert-butyl carbamate (Boc). Rationale: The Boc group is stable to basic conditions used in subsequent alkylations/silylations and is easily removed with acid (TFA or HCl/Dioxane) later.

Reagents:

  • Substrate: trans-4-(Hydroxymethyl)-3-piperidinol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 equiv

  • Triethylamine (Et₃N): 2.5 equiv (Excess needed to neutralize HCl and catalyze reaction)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Salt Neutralization: Suspend the hydrochloride salt in DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add Et₃N dropwise. The suspension should clear as the free amine forms. Stir for 15 minutes.

  • Reagent Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄).

    • Checkpoint: The starting material (polar, stays at baseline) should disappear; product (less polar) appears.

  • Workup: Wash the organic layer with 1M Citric Acid (to remove excess amine/Et₃N), then Saturated NaHCO₃, and finally Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Colorless oil or white solid. Yield typically >90%.[1]

Protocol 2: Chemoselective Silylation of Primary Alcohol

Objective: Selectively protect the primary (exocyclic) hydroxyl group leaving the secondary (ring) hydroxyl free. Rationale: TBDMSCl (tert-Butyldimethylsilyl chloride) is bulky. It reacts roughly 100x faster with primary alcohols than secondary alcohols in steric environments.

Reagents:

  • Substrate: N-Boc-trans-4-(hydroxymethyl)-3-piperidinol (from Protocol 1)

  • TBDMSCl: 1.05 – 1.1 equiv

  • Imidazole: 2.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.05 equiv (Optional catalyst)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Setup: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M) under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Catalyst Addition: Add Imidazole (and DMAP if using). Stir for 5 minutes.

  • Silylation: Add TBDMSCl portion-wise.

    • Critical: Do not add a large excess of TBDMSCl, or the secondary alcohol will eventually react.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by TLC.

    • Target: Mono-protected product.[2]

    • Over-reaction: Bis-silylated product (highest Rf) indicates too much reagent or time.

  • Workup: Quench with water. Extract with DCM. Wash organic layer extensively with water (to remove DMF/Imidazole) and brine.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for two singlets near 0.05 ppm (Si-Me₂) and a large singlet near 0.90 ppm (Si-tBu). The CH₂-O protons (exocyclic) will shift slightly downfield compared to the diol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility of Starting Material HCl salt is highly polar.Switch solvent to Methanol for Step 1, or use a biphasic system (DCM/Water + K₂CO₃).
Bis-silylation (Over-protection) Too much TBDMSCl or temperature too high.Strictly limit TBDMSCl to 1.05 equiv. Keep reaction at 0°C.
No Reaction at 1°-OH Reagents wet or inactive.Ensure TBDMSCl is fresh (white solid, not liquid). Dry solvents are mandatory.
Epimerization Harsh conditions.Avoid strong bases (e.g., NaH) or high heat which might affect the stereocenters.

Alternative Strategy: Cyclic Acetal (The "Tied-Back" Approach)[1]

If the goal is to protect both hydroxyls simultaneously, a cyclic acetal can be formed. Note that for trans-3,4-substituents, this forms a six-membered 1,3-dioxane-type ring .

Reagent: 2,2-Dimethoxypropane (DMP) + p-Toluenesulfonic acid (pTSA). Condition: Reflux in Acetone or DCM. Note: This is conformationally demanding. The trans-diequatorial conformer allows this, but the reaction is generally slower than with cis-isomers. This strategy is less general than the silylation route but useful for rigidifying the scaffold.

References

  • PubChem Compound Summary. trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride. National Center for Biotechnology Information. [Link]

  • Gelest, Inc. General Silylation Procedures & Reactivity Profiles. Gelest Technical Library. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for N-Boc and O-Silyl stability).

role of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride in Asymmetric Synthesis

Executive Summary

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (CAS: 955028-06-5) is a high-value chiral building block belonging to the class of 3,4-disubstituted piperidines. Unlike its 4-aryl counterparts used in SSRI synthesis (e.g., Paroxetine), this unsubstituted scaffold offers a unique, polar, sp³-rich architecture essential for Fragment-Based Drug Discovery (FBDD) .

Its primary utility lies in its ability to serve as a versatile peptidomimetic scaffold and a precursor for iminosugar-based glycosidase inhibitors . This guide outlines the critical protocols for handling, orthogonally protecting, and deploying this scaffold in asymmetric synthesis, ensuring high enantiomeric fidelity and regioselectivity.

Chemical Profile & Stereochemical Significance

PropertySpecification
Chemical Name trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
CAS Number 955028-06-5 (HCl salt); 195628-18-3 (Free base)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Stereochemistry trans (racemic or enantiopure depending on grade)
Key Functional Groups Secondary Amine (N1), Secondary Alcohol (C3), Primary Alcohol (C4-CH₂OH)

Structural Insight: The trans-relationship between the C3-hydroxyl and C4-hydroxymethyl groups creates a specific vector orientation that mimics the transition states of hydrolytic enzymes. This makes the scaffold ideal for designing transition-state analogues.

Strategic Application: Orthogonal Protection & Regioselectivity

The core challenge in utilizing this diol is the differentiation between the three nucleophilic centers: the secondary amine, the secondary alcohol (C3), and the primary alcohol (C4).

Mechanism of Differentiation:

  • Amine Control: The secondary amine is the most nucleophilic and must be protected first (typically N-Boc or N-Cbz) to prevent chemoselectivity issues.

  • Primary vs. Secondary Alcohol: The primary hydroxyl group at C4 is sterically less hindered than the secondary hydroxyl at C3. This allows for kinetic resolution using bulky silyl chlorides (e.g., TBDMSCl) or trityl chloride.

Protocol 1: Regioselective Orthogonal Protection

Objective: To synthesize N-Boc-4-(tert-butyldimethylsilyloxymethyl)-3-piperidinol, a key intermediate for library synthesis.

Materials:

  • trans-4-(Hydroxymethyl)-3-piperidinol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM) and DMF (Anhydrous)

Step-by-Step Workflow:

  • N-Protection (In Situ Neutralization):

    • Suspend the starting HCl salt in DCM (0.2 M).

    • Add TEA (2.5 eq) slowly at 0°C to liberate the free base.

    • Add Boc₂O (1.1 eq) portion-wise. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of the amine.

    • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate. Yields N-Boc-trans-4-(hydroxymethyl)-3-piperidinol.

  • Selective O-Silylation:

    • Dissolve the N-Boc intermediate in anhydrous DMF (0.5 M).

    • Add Imidazole (2.5 eq). Cool to 0°C.

    • Add TBDMSCl (1.1 eq) typically as a solution in DMF over 30 minutes.

    • Critical Step: Stir at 0°C for 2–4 hours. Do not let it warm to RT overnight, as silylation of the secondary alcohol (C3) may occur.

    • Validation: ¹H NMR should show a distinct shift of the CH₂-O protons, while the C3-H proton remains unchanged.

  • Purification:

    • Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

    • Flash chromatography (Hexane/EtOAc) to isolate the mono-silylated product.

Advanced Application: Synthesis of Iminosugar Mimetics

This scaffold is a homologue of 1-deoxynojirimycin. The following pathway demonstrates its conversion into a bicyclic glycosidase inhibitor pharmacophore.

Protocol 2: Intramolecular Cyclization to Bicyclic Carbamates

Rationale: Converting the trans-amino alcohol motif into a cyclic carbamate locks the conformation, improving potency against specific glycosidases.

Workflow Diagram (DOT Visualization):

G Start trans-4-(Hydroxymethyl)-3-piperidinol (HCl Salt) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 1. Neutralization Step2 Primary Alcohol Activation (Tosylation/Mesylation) Step1->Step2 2. Selective Activation Step3 Base-Induced Cyclization (NaH or KOtBu) Step2->Step3 3. Intramolecular Substitution Final Bicyclic Oxazolidinone Scaffold Step3->Final 4. Conformation Locking

Figure 1: Synthetic logic for converting the flexible piperidine scaffold into a rigid bicyclic pharmacophore.

Experimental Steps:

  • Activation: React the N-Boc-trans-4-(hydroxymethyl)-3-piperidinol (from Protocol 1, before silylation) with p-Toluenesulfonyl chloride (TsCl) and Pyridine. The primary alcohol reacts preferentially.

  • Cyclization: Treat the monotosylate with NaH in THF. The carbamate nitrogen (from the Boc group) or the C3-hydroxyl can act as the nucleophile depending on conditions.

    • Note: To form the oxazolidinone (involving C3-OH and N), use Phosgene or CDI on the unprotected amino-alcohol.

    • To form the cyclic ether (involving C4-CH2 and C3-OH), specific activation is required.

Quality Control & Analytical Standards

To ensure the integrity of the asymmetric synthesis, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98% ee (if using resolved material)
Regiochemistry 2D NMR (HMBC/HSQC)Confirmation of substitutions at C4-CH₂ vs C3-CH
Salt Form Argentometric Titration98.5% – 101.5% Chloride content

Self-Validating Check:

  • 1H NMR Diagnostic: In the free base, the C3-H signal typically appears as a multiplet around 3.5 ppm. Upon O-acylation at C3, this signal shifts downfield by ~1.0–1.5 ppm. If the shift is observed at the C4-CH₂ protons instead, regioselectivity was lost.

References

  • Matrix Scientific. (2023). Product Specification: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (CAS 955028-06-5).[1] Retrieved from

  • Hit2Lead. (2023). Compound Profile: trans-4-(hydroxymethyl)-3-piperidinol hydrochloride.[1][2] Retrieved from

  • PubChem. (2023). Compound Summary: trans-4-(Hydroxymethyl)-3-piperidinol.[1][2][3][4][5] Retrieved from

  • Watson, A. et al. (2010). "Asymmetric Synthesis of 3,4-Disubstituted Piperidines via Enzymatic Resolution." Journal of Organic Chemistry.
  • CymitQuimica. (2023).[6] Safety Data Sheet: trans-4-(Hydroxymethyl)-3-piperidinol. Retrieved from

Sources

Troubleshooting & Optimization

degradation pathways of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Guide Product: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride CAS: 955028-06-5 (HCl salt) | Formula: C₆H₁₄ClNO₂ Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the stability profile of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride. While this piperidine derivative is a robust building block (often used in the synthesis of pharmaceuticals like paroxetine), it possesses three distinct reactive centers—a secondary amine, a secondary alcohol, and a primary alcohol—that dictate its degradation pathways.[3]

Your primary stability risks are oxidative discoloration (N-oxidation), hygroscopic caking (leading to weighing errors), and thermal dehydration under forcing acidic conditions.[1][3] The following guide details these mechanisms and provides actionable troubleshooting steps.

Part 1: Degradation Pathways & Mechanisms

To troubleshoot effectively, you must understand the causality of degradation. This compound does not spontaneously decompose at room temperature, but specific stressors trigger the following pathways.[4]

Oxidative Degradation (The "Yellowing" Effect)

The most common user complaint is the material turning from white to off-white or yellow.[1] This is chemically driven by the susceptibility of the piperidine ring and alcohol groups to reactive oxygen species (ROS).

  • Mechanism A (N-Oxidation): The secondary amine at position 1 is prone to oxidation by atmospheric oxygen or peroxides (often found in uninhibited ethereal solvents like THF).[1] This forms the N-hydroxylamine or N-oxide species, which are chromophores responsible for yellowing.[1][2][3]

  • Mechanism B (Alcohol Oxidation):

    • The primary alcohol (-CH₂OH) at C4 is the most reactive towards oxidation, converting first to the aldehyde (4-formyl) and subsequently to the carboxylic acid.[1][3]

    • The secondary alcohol (-OH) at C3 is sterically more hindered but can oxidize to the ketone (3-oxo derivative) under harsh conditions.[1][2][3]

Thermal & Acid-Catalyzed Dehydration

While the hydrochloride salt stabilizes the amine, the presence of the C3-hydroxyl group creates a risk of elimination reactions (dehydration) if the sample is subjected to high heat (>150°C) or strong Lewis acids.[1]

  • Mechanism: Protonation of the C3-hydroxyl group creates a good leaving group (-OH₂⁺).[1][2][3] Elimination of water follows, leading to the formation of a double bond within the piperidine ring (forming a tetrahydropyridine derivative).

Stereochemical Epimerization

The trans configuration is thermodynamically stable relative to the cis form in many piperidine systems due to equatorial positioning of substituents. However, under forcing conditions (e.g., refluxing in strong base), the acidic proton alpha to the carbonyl (if oxidation occurs) or reversible retro-Michael type mechanisms could lead to trace epimerization, though this is rare in the pure HCl salt.[3]

Part 2: Visualization of Degradation Logic

The following diagram maps the degradation cascade. Use this to identify potential impurities in your LC-MS data.[1][2][3]

DegradationPathways cluster_ox Oxidative Pathway Parent trans-4-(Hydroxymethyl)- 3-piperidinol HCl (Parent) NOxide N-Hydroxylamine / N-Oxide (Yellowing Agent) Parent->NOxide Oxidation (Air/Peroxides) [Amine Site] Aldehyde 4-Formyl Derivative (Aldehyde) Parent->Aldehyde Oxidation [Primary -OH] Ketone 3-Oxo Derivative (Ketone) Parent->Ketone Oxidation [Secondary -OH] Alkene Dehydrated Alkene (Tetrahydropyridine) Parent->Alkene Acid/Heat (-H2O) Acid 4-Carboxy Derivative (Acid) Aldehyde->Acid Further Oxidation

Caption: Degradation map showing oxidative (red/yellow) and thermal elimination (green) pathways.[1] The N-oxide is the primary cause of discoloration.[1][2][3]

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers handling CAS 955028-06-5.

Q1: My sample has turned from a white powder to a sticky, yellowish solid. Is it still usable?

Diagnosis: The yellowing indicates trace N-oxidation (amine oxidation), while the stickiness (deliquescence) confirms hygroscopic moisture absorption .[1]

  • Technical Insight: The HCl salt is highly polar and hygroscopic. Once it absorbs water, the lattice disrupts, increasing the surface area for atmospheric oxygen to attack the amine.[3]

  • Actionable Advice:

    • Purification: Recrystallize immediately from dry ethanol/isopropanol to remove the N-oxide impurities (which are often more soluble in the mother liquor).[1]

    • Prevention: Store under argon or nitrogen in a desiccator. Do not store in a fridge without a secondary moisture barrier (e.g., Parafilm + Desiccant bag).

Q2: I see a new peak at [M-2] and [M+16] in my LC-MS. What are these?

Diagnosis: These are classic oxidative degradation markers.[1]

  • [M+16]: Corresponds to the addition of Oxygen (+16 Da).[1] This is likely the N-oxide or Hydroxylamine impurity.[1][2][3]

  • [M-2]: Corresponds to the loss of two hydrogens.[1] This indicates the oxidation of the primary alcohol to an aldehyde or the secondary alcohol to a ketone .

  • Resolution: Check your solvent quality. Are you using THF or Ethers? If they contain peroxides, they will rapidly oxidize the piperidine. Switch to fresh, inhibitor-free solvents or degassed methanol.[1][3]

Q3: Can I use this compound in a formulation with lactose or other reducing sugars?

Diagnosis: Critical Risk.

  • Technical Insight: Even as an HCl salt, the equilibrium exists with the free base. Secondary amines react with reducing sugars (like lactose/glucose) via the Maillard Reaction , forming glycosylamines and eventually brown melanoidins.

  • Actionable Advice: Avoid reducing sugars entirely. Use mannitol or microcrystalline cellulose as excipients if formulation is necessary.[1]

Q4: Is the compound stable in aqueous solution for long-term storage?

Diagnosis: Hydrolytically stable, but biologically vulnerable.[1][3]

  • Technical Insight: The molecule has no hydrolyzable bonds (no esters/amides).[1] However, aqueous solutions of amino alcohols are prime breeding grounds for microbial growth, which will consume the compound.[3]

  • Actionable Advice: Do not store aqueous stock solutions for >24 hours. If necessary, freeze at -20°C, but be wary of freeze-thaw cycles promoting physical degradation.[1][2][3]

Part 4: Validated Handling Protocol

To ensure data integrity, adopt this self-validating workflow:

ParameterSpecification / ProtocolReason (Causality)
Storage Temp 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents N-oxidation and moisture uptake.[1][2]
Container Amber Glass VialBlocks UV light (prevents photo-oxidation).[1][2][3]
Weighing < 2 minutes exposureHygroscopic salt absorbs water rapidly.[1]
Solvents Peroxide-freeEthers/THF must be tested for peroxides to prevent amine oxidation.[1][2][3]

References

  • PubChem. trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS 955028-06-5).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Biosynce. Stability of Piperidine Derivatives. Available at: [Link]

  • Del Grosso, E., et al. (2012).[5] Forced degradation study of thiocolchicoside (Piperidine-sugar derivative).[1][2] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

removal of residual solvents from trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride[1]

Executive Summary & Chemical Context

This guide addresses the removal of residual solvents from trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride . As a piperidine amino-alcohol salt, this molecule presents unique purification challenges. The presence of both a secondary amine (protonated in the HCl salt) and two hydroxyl groups creates a highly polar, hydrogen-bond-donating network.[1]

Key Challenges:

  • Lattice Entrapment: The hydrochloride salt lattice frequently entraps polar protic solvents (Methanol, Ethanol, Isopropanol) via strong hydrogen bonding between the solvent hydroxyls and the chloride anion.

  • Hygroscopicity: The salt is likely hygroscopic.[1] Aggressive drying can lead to amorphous phase transitions, which trap solvents even more tightly ("skinning" effect).[1]

  • Thermal Sensitivity: While piperidines are generally stable, the amino-alcohol functionality can undergo intramolecular cyclization or degradation at high temperatures (>60°C) under acidic conditions.[1]

Troubleshooting Guide (Scenario-Based)

Select the scenario that best matches your current observation.

Scenario A: "I am detecting high levels of Ethanol or Isopropanol (IPA) that won't drop below 5000 ppm even after 48h of vacuum drying."
  • Root Cause: You likely have a stoichiometric solvate or deep lattice inclusion.[1] The solvent is not merely "wetting" the crystal; it is part of the crystal structure.[1]

  • The Fix: Solvent Displacement (Reslurry) [1]

    • Logic: You cannot "dry" out a solvate with heat alone without melting the solid.[1] You must break the lattice and reform it in a non-solvating medium.[1]

    • Action: Perform a "Swish" or Reslurry using a non-polar, non-protic solvent (e.g., Ethyl Acetate, MTBE, or Heptane) if the salt is insoluble in them. If slightly soluble, use Acetone.[1]

    • Protocol: See Protocol 2: Solvent Displacement.

Scenario B: "The material turns into a sticky gum or glass during drying." [1]
  • Root Cause: Amorphous collapse due to moisture absorption or rapid solvent evaporation.[1] The glass transition temperature (

    
    ) dropped below your drying temperature.[1]
    
  • The Fix: Controlled Humidity Drying

    • Logic: Paradoxically, introducing a small amount of humidity can induce crystallization in amorphous salts, pushing the organic solvent out of the lattice.

    • Action: Lower the oven temperature to <35°C. Introduce a nitrogen bleed with controlled relative humidity (RH ~30-40%) for 4-6 hours, then switch to dry nitrogen.

Scenario C: "I have persistent Dichloromethane (DCM) or THF levels."
  • Root Cause: These Class 2 solvents are often trapped in voids within the crystal agglomerates.[1]

  • The Fix: Milling & Soft Baking

    • Logic: The diffusion path length is too long.

    • Action: Gently mill or mortar-and-pestle the solids to reduce particle size (increase surface area).[1] Dry in a vacuum oven with a nitrogen sweep.

Decision Matrix: Solvent Removal Strategy

Use this logic flow to determine the correct processing step.

SolventRemoval Start START: High Residual Solvent CheckSolvent Identify Solvent Type Start->CheckSolvent IsProtic Is it Protic? (MeOH, EtOH, IPA) CheckSolvent->IsProtic IsClass2 Is it Class 2? (DCM, THF, Toluene) IsProtic->IsClass2 No SolvateCheck Check DSC/TGA: Is it a Solvate? IsProtic->SolvateCheck Yes VacDry PROTOCOL: Standard Vacuum Drying (40°C, <50 mbar) IsClass2->VacDry No (Volatile Class 3) Milling PROTOCOL: Particle Size Reduction (Milling) IsClass2->Milling Yes (Trapped in voids) Reslurry PROTOCOL: Solvent Displacement (Reslurry in EtOAC/MTBE) SolvateCheck->Reslurry Yes (Stoichiometric loss) SolvateCheck->VacDry No (Surface solvent) Milling->VacDry

Figure 1: Decision tree for selecting the appropriate solvent removal technique based on solvent class and physical state.[1]

Detailed Protocols
Protocol 1: Standard Vacuum Drying with N2 Sweep

Best for: Surface solvents, non-solvated crystals.

  • Preparation: Spread the wet cake on a drying tray. Layer thickness should not exceed 2 cm.[1]

  • Setup: Place in a vacuum oven. Connect a dry nitrogen line to the inlet valve.[1]

  • Cycle:

    • Pull vacuum to <50 mbar.[1]

    • Heat to 40°C (Start low to prevent melting).

    • Open the N2 bleed valve slightly to maintain pressure at ~100-200 mbar.[1] This "sweep" helps carry heavy solvent molecules out of the chamber.[1]

  • Ramping: After 4 hours, if the material remains solid, increase temperature to 50-60°C .

  • Duration: Dry for 12-24 hours.

Protocol 2: Solvent Displacement (Reslurry)

Best for: Breaking solvates (EtOH/IPA) or removing sticky residues.[1]

  • Selection: Choose a solvent in which your product is insoluble but the residual solvent is miscible .[1]

    • Recommended: Ethyl Acetate (EtOAc), MTBE, or Acetone (if solubility is low).[1]

  • Execution:

    • Place the crude solid in a flask.

    • Add 5-10 volumes of the displacement solvent.[1]

    • Stir vigorously at room temperature (or slightly elevated, e.g., 40°C) for 6-12 hours.

    • Optional: Sonication for 30 mins can accelerate lattice breakup.[1]

  • Filtration: Filter the solid.[1][2] The lattice should now contain the displacement solvent (e.g., EtOAc) instead of the alcohol.[1]

  • Final Drying: EtOAc is much easier to remove via Protocol 1 than hydrogen-bonded alcohols.[1]

Technical Data & Limits (ICH Q3C)

Refer to these limits when validating your final product.

SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty to Remove from HCl Salts
Methanol Class 230.03,000High (Small size, deep penetration)
Ethanol Class 350.05,000High (Forms stable solvates)
Isopropanol Class 350.05,000Medium (Steric bulk helps removal)
DCM Class 26.0600Medium (Trapped in voids)
THF Class 27.2720Medium (Peroxide risk upon drying)

*Class 3 solvents have flexible limits if daily dose is low, but 5000 ppm is the standard GMP target.

Frequently Asked Questions (FAQs)

Q: Can I use lyophilization (freeze-drying) for this molecule? A: Yes, if the residual solvent is water or t-butanol.[1] However, if your primary residual is Ethanol or DCM, lyophilization is ineffective and can damage the pump.[1] Lyophilization is best reserved for the final step if the product is dissolved in water to remove the final traces of organic solvents.[1]

Q: Why does the color change to yellow during drying? A: This indicates oxidative degradation or acid-catalyzed condensation.[1] Ensure your vacuum oven is inerted with Nitrogen before heating.[1] Avoid temperatures above 60°C. If the problem persists, check for trace metal contamination which catalyzes oxidation.[1]

Q: How do I validate the solvent levels? A: Use Gas Chromatography with Headspace Injection (GC-HS) .[1] Direct injection can contaminate the liner with non-volatile HCl salts.[1]

  • Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc) are excellent solvents for dissolving piperidine HCl salts for GC analysis.[1]

References
  • International Council for Harmonisation (ICH). (2021).[1] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] European Medicines Agency.[1] Link

  • Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs. SSCI, Inc.[1] (Discusses solvate formation in hydrochloride salts).

  • Wypych, G. (2019).[1] Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.[1] (Data on solvent properties and removal thermodynamics).

  • Caira, M. R. (1998).[1] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (Mechanisms of solvent inclusion in crystal lattices). Link[1]

Sources

Technical Support Center: Managing Hygroscopicity of Piperidinol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Introduction: The Chloride Paradox

Welcome. If you are accessing this guide, you are likely facing the "Chloride Paradox" common to piperidinol derivatives (e.g., Biperiden, Trihexyphenidyl, Diphenidol). You chose the Hydrochloride (HCl) salt for its superior aqueous solubility and established safety profile, but you are now battling its thermodynamic penalty: aggressive hygroscopicity .

Piperidinol HCl salts are prone to moisture uptake due to the high charge density of the chloride anion, which acts as a potent hydrogen bond acceptor. This leads to three distinct failure modes:

  • Deliquescence: The solid dissolves in its own sorbed water (turning to "soup").

  • Disproportionation: Moisture facilitates proton transfer, causing the salt to revert to its free base and release HCl gas.

  • Process Fouling: Sticky powders clogging hoppers and tablet punches.

This guide provides a self-validating troubleshooting framework to diagnose, control, and mitigate these issues.

Module 1: Diagnosis & Characterization

Q: My API gains weight during weighing. How do I distinguish between surface adsorption and bulk hydrate formation?

A: You must determine the mechanism of water interaction using Dynamic Vapor Sorption (DVS) . A simple "weight gain" observation is insufficient because surface adsorption is reversible and manageable, whereas bulk absorption (hydrate formation) changes the crystal lattice and requires strict polymorph control.

The Protocol: Step-Stress DVS Analysis

Do not run a standard 0–90% RH ramp immediately. Use this targeted protocol to identify the Critical Relative Humidity (CRH) .

StepParameterRationale
1. Pre-heating 40°C, 0% RH, 60 minsRemoves surface moisture to establish true dry mass (

).
2. Sorption Ramp 0%

90% RH (5% steps)
dm/dt criterion: <0.002% per min. Slow steps ensure equilibrium.
3. Hysteresis Check 90%

0% RH (Desorption)
If desorption curve does not overlay sorption, bulk hydrate formation has occurred.
4. Organic Vapor Ethanol/Methanol cycleOptional: If water induces deliquescence, check solvate formation risk.

Interpretation:

  • Type II Isotherm (Sigmoidal): Surface adsorption. Manageable via packaging.

  • Step Change (Stoichiometric): Formation of a hydrate (e.g., monohydrate). You must characterize this new phase via XRD.

  • Exponential Rise (Deliquescence): The solid has dissolved.[1] The RH at the onset is your CRH .

Visualization: The DVS Decision Loop

DVS_Workflow Start Start DVS Analysis Isotherm Analyze Isotherm Shape Start->Isotherm TypeII Sigmoidal (Type II) Surface Adsorption Isotherm->TypeII Reversible StepChange Step Change Stoichiometric Hydrate Isotherm->StepChange Hysteresis ExpRise Exponential Rise Deliquescence Isotherm->ExpRise Liquefaction Action1 Action: Tight Packaging & Silica Desiccant TypeII->Action1 Action2 Action: XRD Analysis (Check Polymorph Stability) StepChange->Action2 Action3 Action: Determine CRH Strict HVAC Control (<30% RH) ExpRise->Action3

Figure 1: Decision logic for interpreting water sorption isotherms. Identifying the mode of failure dictates the engineering control strategy.

Module 2: The "Danger Zone" - Disproportionation

Q: We observed a 'vinegar-like' smell and yellowing in stability samples. The water content is low. What is happening?

A: You are likely experiencing Salt Disproportionation . This is a specific risk for HCl salts of weak bases (like piperidinols).

The Mechanism: Moisture acts as a medium for proton transfer. If the micro-environmental pH (pH


) exceeds the pH

of the salt, the HCl is displaced.

Eventually,

is lost to the headspace (causing the smell), and the free base precipitates (often yellow/discolored).

Critical Interaction: Magnesium Stearate Do NOT use Magnesium Stearate (MgSt) with hygroscopic HCl salts without rigorous testing. MgSt is alkaline. In the presence of sorbed moisture, it drives the disproportionation reaction:



Magnesium Chloride (

) is itself deliquescent, creating a self-accelerating moisture trap.

Corrective Protocol:

  • Switch Lubricant: Use Sodium Stearyl Fumarate (SSF) or Stearic Acid, which are less alkaline.

  • Acidify the Micro-environment: Add an acidic excipient like Citric Acid or Fumaric Acid to the formulation to maintain low pH

    
     and suppress free base formation.
    

Module 3: Manufacturing & Process Control

Q: The powder becomes sticky and clogs the tablet press hopper. What are the operational limits?

A: You must operate below the Critical Relative Humidity (CRH) of the salt. For most piperidinol HCl salts, the CRH is often between 40% and 60% RH at 25°C.

Operational Standards Table:

Unit OperationMax Allowable RHEngineering Control
Weighing/Dispensing < 40%Laminar flow hood with local dehumidification.
Blending < 30%Use closed bin blenders (IBCs). Avoid high-shear mixing if heat is generated (heat lowers CRH).
Compression < 30%Dehumidified hopper feed. Use pre-compression force to de-aerate.
Coating N/ACritical Step: Aqueous coating is risky. Use organic solvents or low-temperature curing.

Troubleshooting Sticky Punches: If sticking occurs despite RH control, it is likely micro-deliquescence at the punch tip due to compression heat.

  • Fix: Switch to anti-adherent tooling (e.g., Chrome-Nitride coating) and increase dwell time to allow elastic recovery.

Module 4: Formulation Strategy

Q: We cannot change the salt form. How do we formulate a robust tablet?

A: If you are locked into the HCl salt, you must engineer a "Moisture Shield" formulation. This involves three layers of defense:

  • Internal Desiccation: Use excipients that scavenge moisture preferentially over the API.

    • Recommendation:Starch 1500 (Pre-gelatinized starch) acts as a moisture sink. Avoid extensive use of microcrystalline cellulose (MCC) if the API is extremely sensitive, as MCC holds water loosely.

  • Hydrophobic Shielding: Coat the API granules before compression.

    • Protocol: Granulate the API with a hydrophobic binder like Ethylcellulose or HPMC-AS (Acetate Succinate).

  • Barrier Coating: The final tablet must be coated.

    • Recommendation: Use a PVA-PEG graft copolymer (e.g., Opadry® amb II ) or Eudragit® E PO (protective and taste-masking).

Visualization: Formulation Architecture

Formulation_Strategy cluster_logic Defense Layers Core API Core Piperidinol HCl Buffer Micro-pH Buffer Citric Acid Core->Buffer Stabilizes (Prevents Disproportionation) Scavenger Moisture Sink Starch 1500 / Silica Buffer->Scavenger Mixed With Coat External Barrier PVA-PEG Copolymer Scavenger->Coat Encapsulated By

Figure 2: Layered formulation strategy. The acidic buffer prevents chemical instability, the scavenger manages internal moisture, and the coating blocks external humidity.

References

  • Mechanism of Hygroscopicity in HCl Salts

    • Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.[2][3][4]

    • Source: Purdue University e-Pubs.
    • URL:[Link]

  • Disproportionation & Magnesium Stearate Risk

    • Title: Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation.[5]

    • Source: Pharmaceutical Research (Springer).
    • URL:[Link]

  • DVS Protocol & Analysis

    • Title: Dynamic Vapor Sorption (DVS)
    • Source: Ardena Technical Whitepaper.
    • URL:[Link]

  • Crystal Engineering (Co-crystals/Solvates)

    • Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.[1][6]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • Excipient Selection for Hygroscopic Drugs

    • Title: The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.[7]

    • Source: Colorcon Technical Library.
    • URL:[Link]

Sources

Module 1: Chromatographic Anomalies & Separation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Reaction Technical Support Center is now online. This guide addresses the characterization of unknown byproducts, chromatographic anomalies, and structural elucidation of piperidine derivatives in drug development and organic synthesis.

User Query: "I am observing severe peak tailing for my piperidine derivative, and there is a persistent 'ghost peak' eluting late in my Fmoc deprotection mixture. How do I resolve these?"

Issue A: The "Ghost Peak" in Fmoc Chemistry

In solid-phase peptide synthesis (SPPS), piperidine is used to remove the Fmoc protecting group. A common unknown byproduct is the dibenzofulvene-piperidine adduct .

  • Mechanism: The base (piperidine) removes the acidic proton from the fluorenyl ring, causing

    
    -elimination to release dibenzofulvene (DBF).[1] Piperidine then acts as a nucleophile, trapping DBF to form the adduct.[2]
    
  • Identification:

    • UV Profile: Unlike piperidine (UV inactive), the adduct has a distinct UV absorbance maximum at 301 nm (

      
      ).[3]
      
    • LC-MS: Look for a mass corresponding to Dibenzofulvene (178.2 Da) + Piperidine (85.1 Da) = ~263.3 Da [M+H]+ .

Issue B: Peak Tailing of Piperidine Derivatives

Piperidine is a secondary amine (


). Tailing is caused by the interaction of the positively charged ammonium species with ionized residual silanols (

) on the silica stationary phase.

Troubleshooting Protocol:

ApproachMethodologyMechanism
High pH Strategy Use hybrid-silica columns (e.g., C18 bridged ethyl hybrid) at pH 10-11 (using Ammonium Hydroxide).Deprotonates the piperidine amine (

), eliminating the ionic interaction with silanols.
Low pH Strategy Use mobile phase with 0.1% TFA or Formic Acid (pH < 3).Protonates the residual silanols (

), suppressing their ion-exchange activity.
Ion Pairing Add TEA or Hexylamine to the mobile phase.Sacrificial amines saturate the active silanol sites, blocking the analyte from interacting.

Module 2: Structural Elucidation of Unknowns

User Query: "I have an impurity with M+16 and M+29 mass shifts. Is it an N-oxide or a Nitrosamine? How do I distinguish them?"

Diagnostic Workflow: N-Oxide vs. Nitrosamine

1. The M+16 Shift (Oxidation)

  • Suspect: Piperidine N-oxide.[4]

  • Formation: Reaction with peroxides, air oxidation over time, or metabolic oxidation.

  • MS/MS Characteristic: N-oxides typically show a characteristic loss of oxygen [M-16] or hydroxyl [M-17] fragment.

  • NMR Signature:

    • 
      -protons shift downfield  significantly (approx. +0.5 to +1.0 ppm) compared to the parent amine due to the inductive effect of the oxygen.
      
    • Carbon shifts (

      
      -C) also move downfield.
      

2. The M+29 Shift (Nitrosation)

  • Suspect: N-Nitrosopiperidine (NPIP).[5]

  • Formation: Reaction of piperidine with nitrosating agents (nitrites in water,

    
     in air). CRITICAL SAFETY WARNING:  NPIP is a potent carcinogen (Class 1 mutagen).
    
  • MS/MS Characteristic: Loss of the NO radical [M-30] is a common fragmentation pathway.

  • NMR Signature:

    • Restricted rotation around the N-N bond creates distinct syn/anti rotamers. You will often see "doubling" of signals or broadened peaks at room temperature, which coalesce at higher temperatures (

      
      ).
      

Comparative Data Table: Piperidine Byproduct Signatures

FeatureParent PiperidinePiperidine N-OxideN-Nitrosopiperidine
Mass Shift Ref (M)M + 16 DaM + 29 Da
1H NMR (

-H)
~2.8 ppm~3.4 - 3.8 ppm~3.6 & 4.2 ppm (Rotamers)
UV Absorbance NegligibleNegligibleDistinct

~230-235 nm
Stability StableThermally labile (Cope elimination)Stable, Light Sensitive

Module 3: Reaction Mechanisms & Visualizations

User Query: "Can you map out the formation pathways for these adducts to help us identify control points?"

Pathway 1: Fmoc Deprotection & Adduct Formation

This diagram illustrates the "Ghost Peak" origin during peptide synthesis.

Fmoc_Pathway Fmoc Fmoc-Peptide DBF Dibenzofulvene (DBF) (Intermediate) Fmoc->DBF Beta-Elimination Peptide Free Peptide Fmoc->Peptide Deprotection Pip Piperidine Pip->DBF Base Catalysis Adduct DBF-Piperidine Adduct (UV 301nm) DBF->Adduct Michael Addition (+ Piperidine)

Figure 1: Mechanism of Fmoc removal showing the generation of the UV-active DBF-piperidine adduct.

Pathway 2: Oxidation & Nitrosation Risks

This diagram distinguishes between oxidative degradation and nitrosamine formation.[5]

Oxidation_Nitrosation Pip Piperidine Core NOxide Piperidine N-Oxide (M+16) Pip->NOxide N-Oxidation Enamine Tetrahydropyridine (Enamine/Imine) Pip->Enamine Oxidative Dehydrogenation Nitrosamine N-Nitrosopiperidine (M+29, Carcinogen) Pip->Nitrosamine N-Nitrosation (Acidic pH risk) OxAgent Oxidizing Agent (H2O2, mCPBA, Air) OxAgent->NOxide NitAgent Nitrosating Agent (NaNO2, NOx) NitAgent->Nitrosamine

Figure 2: Divergent pathways for piperidine degradation leading to N-oxides and Nitrosamines.

References

  • Fmoc Deprotection Mechanism & Adducts

    • Source: N
    • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
    • URL:[Link]

  • Nitrosamine Form

    • Source: ResolveMass Labor
    • Title: Nitrosamine formation mechanism from Nitrates and Amines[6][7]

    • URL:[Link]

  • N-Oxide Characteriz

    • Source: ACS Public
    • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities
    • URL:[Link]

  • HPLC Troubleshooting (Peak Tailing)

    • Source: Element Lab Solutions
    • Title: Peak Tailing in HPLC: Causes and Solutions
    • URL:[Link]

Sources

Validation & Comparative

comparative analysis of different synthetic routes to trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthetic Routes to trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Executive Summary

The synthesis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (an isomer of the piperidine iminosugar class) presents a classic stereochemical challenge in medicinal chemistry: establishing a trans-diequatorial relationship between vicinal substituents on a saturated nitrogen heterocycle.

This scaffold is a critical fragment in the development of renin inhibitors, glycosidase inhibitors, and novel GPCR ligands. This guide objectively compares three distinct synthetic methodologies, evaluating them based on scalability, stereocontrol, and operational complexity.

MetricRoute A: The Dieckmann / Stepwise Reduction Route B: Pyridine Hydrogenation Route C: Hydroboration-Oxidation
Starting Material Ethyl N-benzyl-3-oxopiperidine-4-carboxylate3-Hydroxyisonicotinic AcidN-Protected-1,2,3,6-tetrahydropyridine
Scalability High (Industrial Standard)ModerateLow (Reagent Cost)
Stereocontrol Moderate (Requires Separation)Low (Favors cis)High (Substrate Controlled)
Step Count 4-5 Steps3 Steps4 Steps
Primary Challenge Controlling hydride attack on ketoneHigh-pressure equipment & catalyst costHandling Borane & Regioselectivity

Part 1: Detailed Comparative Analysis

Route A: The Dieckmann / Stepwise Reduction (Recommended for Scale)

This route relies on the commercially available or easily synthesized Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS: 52763-21-0). It offers the most control over the oxidation states of the substituents.

  • Mechanism: The

    
    -keto ester is first reduced to the 
    
    
    
    -hydroxy ester. The choice of reducing agent dictates the diastereomeric ratio (dr). Standard NaBH
    
    
    often favors the cis-isomer via chelation control, but bulky hydrides or specific solvent conditions can shift this. The subsequent reduction of the ester to the primary alcohol fixes the 4-hydroxymethyl group.
  • Pros:

    • Starting materials are inexpensive commodity chemicals.

    • The N-benzyl group serves as a robust protecting group throughout the redox manipulations.

    • Crystallization of the hydrochloride salt often upgrades the diastereomeric purity.

  • Cons:

    • Requires handling of Lithium Aluminum Hydride (LiAlH

      
      ) or similar strong reducers.
      
    • The initial ketone reduction often yields a mixture requiring chromatographic separation or fractional crystallization.

Route B: The Pyridine Hydrogenation (Direct Approach)

Starting from 3-hydroxyisonicotinic acid , this route utilizes heterogeneous catalysis to saturate the pyridine ring.

  • Mechanism: Catalytic hydrogenation (using PtO

    
     or Rh/Al
    
    
    
    O
    
    
    ) reduces the aromatic ring. This is followed by esterification and hydride reduction, or direct reduction of the acid.
  • Pros:

    • Shortest step count.

    • Atom economical.

  • Cons:

    • Stereochemical Pitfall: Hydrogenation of 3,4-disubstituted pyridines predominantly yields the cis-isomer (syn-addition of hydrogen). Accessing the trans-isomer requires thermodynamic equilibration (epimerization) of the ester intermediate, adding a process step.

    • High-pressure hydrogenation vessels (autoclaves) are required.

Route C: Hydroboration-Oxidation (High Stereoselectivity)

This route constructs the stereocenters via the hydroboration of an alkene precursor, such as N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine .

  • Mechanism: Borane (BH

    
    ) adds across the double bond. Due to the steric bulk of the N-protecting group and the pseudo-equatorial preference of the 4-hydroxymethyl group, the hydride attack and subsequent oxidation typically favor the trans-diol arrangement.
    
  • Pros:

    • Superior stereocontrol compared to ketone reduction.

    • Avoids heavy metal catalysts.

  • Cons:

    • Starting material is less common/more expensive.

    • Use of peroxides and borane on a large scale presents safety hazards (exotherms).

Part 2: Visualization of Pathways

The following diagram illustrates the logical flow and key intermediates for the two primary routes (A and B).

SynthesisRoutes StartA Start A: Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate (HCl salt) InterA1 Intermediate A1: Ethyl 1-benzyl-3-hydroxy- 4-piperidinecarboxylate (Cis/Trans Mix) StartA->InterA1 1. NaBH4, MeOH (Ketone Reduction) InterA2 Intermediate A2: 1-Benzyl-4-(hydroxymethyl)- 3-piperidinol InterA1->InterA2 2. LiAlH4, THF (Ester Reduction) Note CRITICAL STEP: Chromatographic separation or crystallization required here to isolate TRANS isomer. InterA1->Note FinalProduct TARGET: trans-4-(Hydroxymethyl)- 3-piperidinol HCl InterA2->FinalProduct 3. Pd/C, H2 (Debenzylation) 4. HCl/Dioxane StartB Start B: 3-Hydroxyisonicotinic Acid InterB1 Intermediate B1: 3-Hydroxy-4-carboxy- piperidine (Mostly Cis) StartB->InterB1 1. H2, PtO2, AcOH (Ring Saturation) InterB1->InterA2 2. Esterification (MeOH/H+) 3. LiAlH4 Reduction 4. Benzylation (Optional for purif.) InterB1->Note

Caption: Comparative workflow of Dieckmann (Route A) vs. Pyridine Reduction (Route B). Route A allows for earlier intervention in stereochemistry.

Part 3: Experimental Protocol (Route A)

This protocol focuses on Route A due to its reliability and the availability of the starting material (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, CAS 52763-21-0).

Step 1: Stereoselective Reduction of the -Keto Ester

Objective: Convert the C3 ketone to a hydroxyl group. Note: Standard NaBH


 favors the cis isomer. To enhance trans formation, a bulky reducing agent or equilibration is often needed. However, for cost-efficiency, we use NaBH

followed by separation.
  • Dissolution: Suspend Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl (10.0 g, 33.6 mmol) in anhydrous Methanol (100 mL) at 0°C. Add Triethylamine (1.1 eq) to liberate the free base.

  • Reduction: Slowly add Sodium Borohydride (NaBH

    
    , 1.9 g, 50.4 mmol) portion-wise over 30 minutes. Maintain temperature <5°C to minimize side reactions.
    
  • Workup: Stir for 2 hours at 0°C. Quench with saturated NH

    
    Cl solution. Extract with Dichloromethane (DCM, 3 x 50 mL).
    
  • Purification (Critical): The crude residue contains a mixture of cis and trans isomers.[1]

    • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient). The trans-isomer (diequatorial-like conformation) typically elutes after the cis-isomer (hydrogen-bonded stabilized) in polar systems, though this varies by column type.

    • Yield: Expect ~60-70% combined yield.

Step 2: Reduction of the Ester to Hydroxymethyl

Objective: Convert the C4-ester to the primary alcohol.

  • Setup: In a dry flask under Argon, suspend Lithium Aluminum Hydride (LiAlH

    
    , 1.0 g, 26 mmol) in anhydrous THF (50 mL).
    
  • Addition: Dissolve the purified trans-hydroxy ester (from Step 1) in THF (20 mL) and add dropwise to the LAH suspension at 0°C.

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts through Celite.

  • Isolation: Concentrate the filtrate to yield 1-benzyl-4-(hydroxymethyl)-3-piperidinol .

Step 3: Debenzylation and Salt Formation

Objective: Remove the N-benzyl group and form the HCl salt.

  • Hydrogenation: Dissolve the intermediate in Methanol (50 mL). Add Pd(OH)

    
    /C  (Pearlman’s catalyst, 10 wt% loading).
    
  • Reaction: Hydrogenate at 50 psi (Parr shaker) for 12 hours at room temperature. Monitor by TLC or LC-MS.

  • Filtration: Filter catalyst through Celite.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise.

  • Crystallization: Add Diethyl Ether or Acetone to induce precipitation. Filter the white solid.[2]

  • Final Product: ** trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride**.

Part 4: Supporting Data & Validation

To validate the synthesis, the following analytical signatures should be observed (based on analogous piperidine diols):

  • 1H NMR (D2O, 400 MHz):

    • The coupling constant (

      
      ) between H3 and H4 is diagnostic.
      
    • Trans-isomer (diequatorial/diaxial depending on conformer): Typically shows a larger

      
       (~8-10 Hz) if the ring adopts a chair conformation where both substituents are equatorial (thermodynamically preferred).
      
    • Cis-isomer: Typically shows a smaller

      
       (~2-5 Hz) indicative of axial-equatorial coupling.
      
  • Melting Point: The HCl salt should be a stable, high-melting solid (typically >150°C, decomposition).

References

  • PubChem. (2025).[3][4][5] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • Werner, J. A., et al. (1996).[6] Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists.[6] Journal of Organic Chemistry, 61(2), 587-597.[6] (Provides mechanistic insight into piperidine stereocontrol). Available at: [Link]

  • Google Patents. (2015). CN104402800A: Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[7] (Demonstrates the Dieckmann/Reduction route for analogous 3,4-disubstituted piperidines). Available at:

  • Google Patents. (2002). WO2002053537A1: Process for preparing (+/-) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. (Details the thermodynamic equilibration and reduction strategies).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride vs. Related Isomers

Part 1: Executive Summary & Structural Significance

In fragment-based drug discovery (FBDD), the piperidine scaffold is ubiquitous, serving as a core linker in kinase inhibitors and GPCR ligands.[1] However, the stereochemical definition of 3,4-disubstituted piperidines is critical; the trans and cis isomers display vastly different spatial vectors, affecting target binding affinity and solubility.

This guide focuses on the spectroscopic differentiation of (±)-trans-4-(hydroxymethyl)-3-piperidinol hydrochloride from its primary impurity and stereoisomer, the cis-analog.[1] The differentiation relies heavily on NMR coupling constants (


)  and NOESY correlations , as mass spectrometry (MS) is often insufficient for diastereomeric resolution.
The Core Challenge: Stereochemical Ambiguity
  • Target Compound: trans-isomer (Diequatorial substituents in the preferred chair conformation).[1]

  • Primary Distractor: cis-isomer (Axial/Equatorial substituents).[1]

  • Key Differentiator: The Karplus relationship governing vicinal proton coupling at C3 and C4.[1]

Part 2: Structural Analysis & Conformation

To interpret the spectra correctly, one must understand the solution-state dynamics.[1]

  • trans-Isomer: The bulky hydroxymethyl (C4) and hydroxyl (C3) groups prefer a diequatorial orientation to minimize 1,3-diaxial strain.[1] This locks the vicinal protons (

    
     and 
    
    
    
    ) into a trans-diaxial relationship (
    
    
    dihedral angle).[1]
  • cis-Isomer: One substituent must be axial.[1][2] Typically, an intramolecular hydrogen bond between the C3-OH and C4-CH

    
    OH stabilizes this isomer, but the ring protons (
    
    
    
    and
    
    
    ) adopt an equatorial-axial relationship (
    
    
    dihedral angle).[1]

Part 3: Spectroscopic Comparison (Data & Analysis)

Nuclear Magnetic Resonance ( H & C NMR)

This is the definitive method for assignment. The values below represent diagnostic ranges derived from piperidine conformational analysis.

Table 1: Diagnostic NMR Markers (DMSO-d


, 400 MHz) 
Featuretrans-Isomer (Target)cis-Isomer (Alternative)Mechanism/Reasoning

Coupling
8.0 – 11.0 Hz (Large)2.0 – 5.0 Hz (Small)Karplus equation: Diaxial protons (

) couple strongly; Eq/Ax protons (

) couple weakly.[1]
H3 Chemical Shift Upfield (

3.1 – 3.4 ppm)
Downfield (

3.6 – 3.9 ppm)
Axial protons are generally shielded relative to equatorial protons.[1]
NOESY Signal Strong

(axial-axial)
Weak or Absent

The trans isomer has

and

on the same face (axial), facilitating NOE transfer.[1]

C Shift (C3/C4)
Downfield (Standard)Upfield Shift (

ppm)

-Gauche Effect:
Steric compression in the cis isomer shields the ring carbons.[1]
OH Signal (DMSO)Two distinct doublets/tripletsBroadened or coalescedCis isomer allows intramolecular H-bonding, altering exchange rates and shifts.[1]

Critical Note: In D


O, the OH signals disappear due to deuterium exchange, and the H3/H4 chemical shifts may migrate slightly due to solvation changes. DMSO-d

is recommended for stereochemical assignment.
Infrared Spectroscopy (FT-IR)

While less specific than NMR for stereochemistry, IR is vital for confirming the salt form and H-bonding status.[1]

  • Salt Form (HCl): Look for a broad, multi-component band between 2400–3000 cm

    
      (N-H
    
    
    
    stretching), often obscuring C-H stretches.
  • H-bonding:

    • trans: Sharp free O-H stretch

      
       cm
      
      
      
      (in dilute non-polar solution).
    • cis: Broad, red-shifted band

      
       cm
      
      
      
      due to intramolecular H-bonding (C3-OH
      
      
      O-C4).[1]
Mass Spectrometry (MS)
  • Differentiation: Poor.[1] Both isomers show identical parent ions (

    
     Da for free base).[1]
    
  • Fragmentation: Distinguishable only via energy-resolved MS/MS, where the cis-isomer may lose water (

    
    ) more readily due to the proximity of the hydroxyl groups.[1]
    

Part 4: Experimental Protocols

Protocol A: Stereochemical Assignment via NMR
  • Objective: Determine

    
     coupling constant.
    
  • Sample Prep: Dissolve 5–10 mg of the HCl salt in 0.6 mL DMSO-d

    
     . Add 1 drop of NaOD/D
    
    
    
    O only if resolution of ring protons is poor (converts to free base in situ).[1]
  • Acquisition:

    • Standard 1H (16 scans,

      
      s).
      
    • Irradiation: If H3 is overlapped, perform a 1D-TOCSY or selective decoupling at the H4 frequency to reveal the H3 multiplicity.[1]

  • Analysis: Measure the width at half-height (

    
    ) or explicit splitting of the H3 signal. 
    
    
    
    Hz indicates trans (two large axial couplings);
    
    
    Hz indicates cis.[1]
Protocol B: Salt Stoichiometry Determination
  • Objective: Confirm Mono- vs. Di-HCl.

  • Method: Elemental Analysis (CHN/Cl) or Argentometric Titration.[1]

  • Self-Validation: The theoretical Cl content for C

    
    H
    
    
    
    NO
    
    
    
    
    HCl is 21.1% .[1] A value significantly higher implies excess HCl or inorganic salts.[1]

Part 5: Visualization & Logic Flow

Diagram 1: Stereochemical Differentiation Workflow

StereochemWorkflow Start Crude Product (Mixture of Isomers) Solvent Dissolve in DMSO-d6 (Prevents OH exchange) Start->Solvent NMR 1H NMR Acquisition Focus: H3 (3.0-4.0 ppm) Solvent->NMR Coupling Analyze J(3,4) Coupling NMR->Coupling Trans Large J (8-11 Hz) TRANS Isomer (Diequatorial) Coupling->Trans Split > 8Hz Cis Small J (2-5 Hz) CIS Isomer (Axial-Equatorial) Coupling->Cis Split < 5Hz NOESY Confirmation: NOESY H3-H5 Correlation? Trans->NOESY NOESY->Cis Weak/No Crosspeak FinalTrans Confirmed TRANS Proceed to Scale-up NOESY->FinalTrans Strong Crosspeak

Caption: Logical workflow for assigning stereochemistry using NMR coupling constants and NOESY correlations.

Diagram 2: Conformational Analysis (Graphviz)

Conformation TransConf TRANS Isomer (Diequatorial Chair) H3H4_Trans H3(ax) - H4(ax) Dihedral ~180° TransConf->H3H4_Trans Geometry CisConf CIS Isomer (Axial/Equatorial Chair) H3H4_Cis H3(eq) - H4(ax) Dihedral ~60° CisConf->H3H4_Cis Geometry J_Trans J = 10-12 Hz (Strong Coupling) H3H4_Trans->J_Trans Karplus Eq J_Cis J = 2-5 Hz (Weak Coupling) H3H4_Cis->J_Cis Karplus Eq

Caption: Structural basis for the NMR coupling constant differences between trans and cis isomers.

Part 6: References

  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from [1]

  • RSC Advances. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochim Acta A. Retrieved from

  • ChemicalBook. (2023).[1] cis-4-(Hydroxymethyl)piperidin-3-ol NMR Spectrum Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2014).[1] The Discovery and Development of N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Class of Opioid Antagonists. PMC. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol.[1][3] Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for Piperidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the development of specific antibodies against small molecule targets is a cornerstone of modern bioanalysis. The piperidine scaffold is a classic example of a "privileged structure" in medicinal chemistry, forming the core of a vast array of pharmaceuticals and illicit substances.[1][2] This guide provides an in-depth comparison of cross-reactivity studies involving antibodies raised against piperidine-containing haptens, offering insights into the causal factors behind antibody specificity and providing actionable protocols for your own research.

The Piperidine Predicament: Why Cross-Reactivity is a Critical Hurdle

The piperidine ring's prevalence in centrally active drugs, from analgesics like fentanyl to dissociative anesthetics like phencyclidine (PCP), makes it a frequent target for immunoassay development.[1] These assays are indispensable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. However, the very nature of small molecules, or haptens, presents a significant immunological challenge. Haptens are not immunogenic on their own and require conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response.[3]

This process, while necessary, can inadvertently generate antibodies that recognize not only the target hapten but also structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results, inaccurate quantification, and a misinterpretation of analytical data. Understanding and mitigating cross-reactivity is therefore paramount to developing reliable immunoassays.

Hapten Design: The Blueprint for Antibody Specificity

The journey to a specific antibody begins with the strategic design of the hapten-carrier conjugate. The point of attachment of the linker arm to the hapten is a critical determinant of which epitopes of the small molecule are presented to the immune system.

A fundamental principle is to attach the linker at a position that is unique to the target molecule, thereby exposing the more common structural motifs to the immune system for antibody generation. Conversely, if broad cross-reactivity with a class of compounds is desired, the linker should be attached to a region of high structural variability, leaving the conserved core structure exposed.

Hapten_Design_Strategy cluster_0 Hapten Design cluster_1 Linker Attachment Point cluster_2 Resulting Antibody Specificity Hapten {Piperidine-Containing Hapten} Unique {Unique Structural Feature} Hapten->Unique Attach linker here for high specificity Common {Common Structural Moiety} Hapten->Common Attach linker here for broad cross-reactivity Specific_Ab {High Specificity} Unique->Specific_Ab CrossReactive_Ab {Broad Cross-Reactivity} Common->CrossReactive_Ab

Comparative Cross-Reactivity Analysis: Case Studies

The following sections delve into specific examples of piperidine-containing haptens and the cross-reactivity profiles of the antibodies they generate.

Case Study 1: Fentanyl and Its Analogs

Fentanyl, a potent synthetic opioid, and its numerous analogs pose a significant public health challenge.[4] Immunoassays are a first-line screening tool for fentanyl, but their utility is heavily dependent on their cross-reactivity with the ever-expanding list of fentanyl analogs.

Studies have shown that antibodies raised against fentanyl often exhibit significant cross-reactivity with analogs that share the core N-phenyl-N-(piperidin-4-yl)propanamide structure.[5][6] However, the degree of cross-reactivity can vary dramatically based on the specific structural modifications of the analog.

Fentanyl AnalogCommon Structural ModificationTypical Cross-Reactivity with Anti-Fentanyl AntibodiesReference
AcetylfentanylReplacement of propionyl group with acetyl groupHigh (often >90%)[4][5]
AcrylfentanylReplacement of propionyl group with acryloyl groupHigh (often >90%)[4][5]
ButyrylfentanylReplacement of propionyl group with butyryl groupHigh (>50%)[6]
FuranylfentanylReplacement of propionyl group with furanylcarbonyl groupModerate to Low (20-50%)[4][5][6]
CarfentanilAddition of a methoxycarbonyl group to the propionyl side chainVery Low to Negligible[4][7]
NorfentanylMetabolite lacking the phenethyl group on the piperidine nitrogenLow to Moderate[5]

Expert Insights: The data clearly indicates that modifications to the N-acyl group significantly impact antibody recognition. Small changes, such as in acetylfentanyl, are well-tolerated, while bulkier or structurally distinct groups, as seen in furanylfentanyl and carfentanil, drastically reduce cross-reactivity.[4][5][6][7] This suggests that the N-acyl group is a key epitope for many anti-fentanyl antibodies. Interestingly, clones raised specifically against carfentanil tend to be highly specific to their target antigen.[7]

Case Study 2: Phencyclidine (PCP) and Its Metabolites

Phencyclidine (PCP) is a dissociative anesthetic that is also a drug of abuse. The development of immunoassays for PCP is crucial for clinical and forensic toxicology. PCP undergoes extensive metabolism in the body, primarily through hydroxylation of the piperidine and cyclohexyl rings.[8][9] The cross-reactivity of anti-PCP antibodies with these metabolites is a critical consideration for accurate detection.

PCP MetaboliteStructural ModificationTypical Cross-Reactivity with Anti-PCP AntibodiesReference
4-hydroxy PCP (piperidine ring)Hydroxylation at the 4-position of the piperidine ringVaries, can be significant[8]
3-hydroxy PCP (piperidine ring)Hydroxylation at the 3-position of the piperidine ringGenerally lower than 4-hydroxy PCP[8]
4-hydroxy PCP (cyclohexyl ring)Hydroxylation at the 4-position of the cyclohexyl ringGenerally high[8]

Expert Insights: The position of the hydroxyl group on the piperidine ring influences antibody binding, suggesting that this ring is a critical part of the epitope recognized by many anti-PCP antibodies. The high cross-reactivity with metabolites hydroxylated on the cyclohexyl ring indicates that this part of the molecule may be less critical for antibody recognition in many cases. The development of antibodies specific to PCP metabolites can be valuable for understanding the timeline of drug exposure.[10]

Experimental Workflow: Assessing Cross-Reactivity with Competitive ELISA

A competitive enzyme-linked immunosorbent assay (cELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecule haptens.[11][12]

cELISA_Workflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Step 4: Signal Generation Coating Immobilize Hapten-Protein Conjugate (e.g., Hapten-BSA) on Microplate Competition Add Antibody and Free Hapten (Analyte or Cross-Reactant) Coating->Competition Wash Detection Add Enzyme-Labeled Secondary Antibody Competition->Detection Incubate and Wash Signal Add Substrate and Measure Signal Detection->Signal Incubate and Wash

Detailed Protocol for Competitive ELISA

Materials:

  • Microplate coated with hapten-protein conjugate (e.g., Fentanyl-BSA)

  • Primary antibody raised against the target hapten

  • Standard solutions of the target hapten and potential cross-reactants

  • Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Preparation: Prepare serial dilutions of the standard target hapten and each potential cross-reactant in the assay buffer.

  • Competition: Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to each well of the coated microplate. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and haptens.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the target hapten and each cross-reactant.

  • Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the target hapten and each cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Strategies to Mitigate Cross-Reactivity

While complete elimination of cross-reactivity is challenging, several strategies can be employed to minimize it:

  • Rational Hapten Design: As previously discussed, the strategic placement of the linker is the most critical factor in directing the immune response towards unique epitopes of the target molecule.[3]

  • Affinity Purification: For polyclonal antibodies, affinity purification using the immobilized target hapten can help to enrich for the desired specific antibodies and remove those that bind to the carrier protein or have lower affinity.[13]

  • Monoclonal Antibody Development: The use of hybridoma technology or phage display allows for the screening and selection of individual antibody clones with the desired specificity and minimal cross-reactivity.[14][15]

  • Assay Optimization: Adjusting assay conditions such as pH, ionic strength, and incubation times can sometimes favor the binding of the target analyte over cross-reactants.[11]

Conclusion

The development of highly specific antibodies against piperidine-containing haptens is an achievable yet intricate process. A thorough understanding of the structural basis of antibody-hapten recognition, coupled with rational hapten design and robust screening methodologies, is essential for success. By carefully considering the factors outlined in this guide, researchers can develop reliable and specific immunoassays for a wide range of piperidine-containing compounds, ultimately enhancing the quality and accuracy of their scientific investigations.

References

  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). PMC. [Link]

  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. [Link]

  • Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. (2018). ResearchGate. [Link]

  • Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. (2018). Ovid. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. [Link]

  • Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone. (n.d.). ResearchGate. [Link]

  • Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. (2021). Oxford Academic. [Link]

  • Strategies to generate cross-reactive antibodies. (n.d.). ResearchGate. [Link]

  • Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. (2023). Frontiers. [Link]

  • Drugs associated with the development of PCP. (n.d.). ResearchGate. [Link]

  • Methods and applications of noncompetitive hapten immunoassays. (2024). RSC Publishing. [Link]

  • Cross immunological reactions between three haptens of the "para" group and 4-aminoantipyrine. (1977). PubMed. [Link]

  • Monoclonal Antibodies to Fentanyl Analogs for Research, Therapeutics, and Novel Diagnostics. (2024). NIH Technology Transfer. [Link]

  • Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. (2022). PMC. [Link]

  • Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. (2012). PubMed. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2022). PMC. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Production of Polyclonal Antibodies and Development of Competitive ELISA for Quantification of the Lantibiotic Paenibacillin. (2024). MDPI. [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

  • Modulation of phencyclidine (PCP) pharmacokinetics with PCP-specific Fab fragments. (1993). ResearchGate. [Link]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2020). MDPI. [Link]

  • Substructure-Specific Antibodies Against Fentanyl Derivatives. (2022). ACS Nano. [Link]

  • Biotransformation of phencyclidine. (1984). PubMed. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. [Link]

  • Piperidine Synthesis. (1989). DTIC. [Link]

  • Identification of novel phencyclidine metabolites formed in vitro by rabbit microsomal metabolism. (1983). PubMed. [Link]

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A Comparative Guide to the Validation of a Synthetic Pathway for GMP Production of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecule to a market-ready Active Pharmaceutical Ingredient (API) is paved with rigorous process validation, especially under the stringent framework of Current Good Manufacturing Practice (cGMP). This guide provides an in-depth technical comparison of potential synthetic pathways for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, a valuable piperidine-based building block in modern medicinal chemistry. We will explore the causality behind strategic synthetic choices, present a framework for GMP validation, and offer actionable experimental protocols.

The Strategic Importance of the Piperidine Scaffold and GMP Compliance

The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The specific stereochemistry of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride offers a unique three-dimensional arrangement of functional groups, making it a critical intermediate for complex APIs.

Manufacturing such an intermediate under cGMP guidelines is non-negotiable. cGMP ensures that a product is safe, has the identity and strength it claims, and meets established quality standards.[2][3] This involves not just the synthetic route itself, but a holistic approach encompassing facilities, equipment, personnel, and exhaustive documentation.[3][4] As the adage in GMP goes, "If it is not documented, it did not happen."[4]

Comparative Analysis of Synthetic Pathways

The synthesis of highly substituted piperidines can be approached from several angles, primarily involving either the functionalization of a pre-existing piperidine ring or the cyclization of an acyclic precursor.[1][5] Below, we compare two plausible synthetic strategies for the target molecule.

Pathway A: Stereoselective Reduction of a Pyridine Precursor

This approach leverages a well-established method for creating substituted piperidines: the hydrogenation of a corresponding pyridine derivative.[5][6] The key challenge lies in controlling the stereochemistry during the reduction to achieve the desired trans configuration.

Pathway_A Start 4-(Hydroxymethyl)pyridin-3-ol N_Protected N-Boc-4-(hydroxymethyl)pyridin-3-ol Start->N_Protected 1. Boc₂O, Base Reduced cis/trans Mixture N-Boc-4-(hydroxymethyl)-3-piperidinol N_Protected->Reduced 2. H₂, Rh/C or PtO₂ (Stereoselective Reduction) Separated trans Isomer (via Chromatography or Crystallization) Reduced->Separated 3. Isomer Separation Final trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride Separated->Final 4. HCl in Dioxane (Deprotection)

Caption: Pathway A: Synthesis via Stereoselective Reduction of a Pyridine.

Causality and Rationale:

  • Step 1 (Protection): The use of a Boc (tert-butoxycarbonyl) protecting group is a standard strategy to prevent N-alkylation during subsequent steps and to modify the solubility and reactivity of the molecule.[7]

  • Step 2 (Reduction): The choice of catalyst (e.g., Rhodium on Carbon) is critical for influencing the stereochemical outcome of the hydrogenation. The reduction of a substituted pyridine often yields a mixture of cis and trans isomers, with the ratio depending heavily on the catalyst, solvent, and pressure. This step represents the primary process risk in terms of stereocontrol.

  • Step 3 (Separation): The separation of diastereomers is a significant challenge for large-scale GMP production. It often requires intensive chromatographic purification or the development of a selective crystallization method, which can be time-consuming and costly.

  • Step 4 (Deprotection): Acid-mediated removal of the Boc group is a clean and high-yielding reaction, typically using HCl in a solvent like 1,4-dioxane to directly afford the hydrochloride salt.[8]

Pathway B: Diastereoselective Epoxide Ring-Opening

This alternative strategy builds the piperidine core first and then introduces the desired functionality. It aims to achieve better stereocontrol through a substrate-directed reaction.

Pathway_B Start N-Boc-4-piperidone Allyl N-Boc-4-allyl-4-hydroxypiperidine Start->Allyl 1. Allyl-MgBr Epoxide N-Boc-3,4-epoxypiperidine derivative Allyl->Epoxide 2. Ozonolysis (reductive) 3. Epoxidation (m-CPBA) Opened trans-N-Boc-4-(hydroxymethyl)-3-piperidinol Epoxide->Opened 4. Reductive Ring Opening (e.g., LiAlH₄) Final trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride Opened->Final 5. HCl in Dioxane (Deprotection)

Caption: Pathway B: Synthesis via Diastereoselective Epoxide Opening.

Causality and Rationale:

  • Steps 1-3 (Epoxide Formation): This sequence constructs a key epoxide intermediate. The stereochemistry of the epoxide can often be controlled.

  • Step 4 (Ring Opening): The crucial step is the regioselective and stereoselective reductive opening of the epoxide. The nucleophilic hydride attack (from a reagent like LiAlH₄) is expected to occur at the less hindered C4 position, with inversion of configuration, leading predominantly to the trans product. This offers more predictable stereochemical control compared to catalytic hydrogenation.[9]

  • Step 5 (Deprotection): Identical to Pathway A, this is a reliable final step to yield the target API.

Quantitative Comparison of Pathways
ParameterPathway A (Pyridine Reduction)Pathway B (Epoxide Opening)Justification
Number of Steps 45Pathway A is shorter, which is generally favorable for overall yield and cost.
Stereocontrol Moderate to LowHighPathway A relies on catalyst control over hydrogenation, often resulting in mixtures. Pathway B's intramolecular epoxide opening is inherently more stereoselective.[9]
Scalability ChallengingMore FavorableThe large-scale chromatographic separation of diastereomers in Pathway A is a major scalability bottleneck. The reactions in Pathway B are generally more amenable to scale-up.
Starting Material Cost Potentially HighModerateSubstituted pyridines can be expensive specialty chemicals. N-Boc-4-piperidone is a more common and generally cheaper starting material.[7]
Safety/Environmental FavorableModeratePathway A uses high-pressure hydrogenation but avoids highly reactive reagents. Pathway B uses ozonolysis and strong reducing agents like LiAlH₄, which require careful handling.
Overall Recommendation High Risk for GMPPreferred for GMP Despite being longer, Pathway B's superior stereocontrol and more predictable scalability make it the more robust choice for a validated GMP process.

Validation Framework for the Selected GMP Pathway (Pathway B)

The validation of a synthetic process for an API is a formal, documented program that provides a high degree of assurance that a specific process will consistently produce a product meeting its predetermined specifications and quality attributes.[3][10] This is mandated by regulatory bodies like the FDA and EMA.[2][11]

Caption: Workflow for GMP Validation of the API Synthetic Pathway.

Key Experimental Protocols

The following protocols are illustrative and must be adapted and fully validated for a specific GMP campaign.

Protocol 4.1: Synthesis of trans-N-Boc-4-(hydroxymethyl)-3-piperidinol (Pathway B, Step 4)

Objective: To perform a stereoselective reductive ring-opening of the epoxide intermediate.

Materials:

  • N-Boc-3,4-epoxypiperidine derivative (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF), GMP grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Ethyl acetate, GMP grade

Procedure:

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a clean, dry, temperature-controlled reactor with anhydrous THF.

  • Reagent Addition: Cool the THF to 0°C. Carefully add LiAlH₄ portion-wise, ensuring the temperature does not exceed 5°C.

  • Substrate Addition: Dissolve the N-Boc-3,4-epoxypiperidine derivative in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by an in-process control (IPC) method (e.g., TLC or HPLC-CAD).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄ (Note: highly exothermic and produces H₂ gas). Follow with a 15% NaOH solution and then more water.

  • Workup: Stir the resulting slurry for 1 hour, then filter through a pad of celite. Wash the filter cake with ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure trans isomer.

Protocol 4.2: HPLC-UV Method for Purity Assay and Impurity Profiling

Objective: To determine the purity of the final API and quantify any process-related impurities.

Instrumentation:

  • HPLC system with UV-Vis detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Method Parameters:

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the API and dissolve in 10 mL of a 50:50 water/acetonitrile mixture.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Inject blank, placebo, and API spiked with known impurities to demonstrate separation.

  • Linearity: Prepare a 5-point calibration curve with standards of known concentration.

  • Accuracy: Perform spike-recovery experiments at three concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Conclusion

The successful GMP production of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride hinges on the selection of a robust, scalable, and stereocontrolled synthetic pathway. While a route involving the reduction of a pyridine precursor appears shorter, the inherent difficulties in controlling and separating stereoisomers present a significant risk for consistent GMP manufacturing. A strategy based on a diastereoselective epoxide ring-opening, despite its additional steps, offers superior control over the critical trans stereochemistry and is more amenable to scale-up. The validation of this pathway, guided by a rigorous framework encompassing process controls, analytical method validation, and stability testing, provides the necessary assurance of quality, safety, and consistency demanded by regulatory authorities and, ultimately, patients.

References

  • Google Patents. (n.d.). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • U.S. Food and Drug Administration (FDA). (2023, May). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • PMC. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2022). Construction of Trans-4-hydroxy-L-proline-producing Escherichia coli and Optimization of Fermentation Conditions. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Good Manufacturing Practices (GMP). Retrieved from [Link]

  • European Commission. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. Retrieved from [Link]

  • Technip. (2024). GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Technoform. (n.d.). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Validating Purity & Potency: Inter-Laboratory Comparison of trans-4-(Hydroxymethyl)-3-piperidinol HCl Analysis

[1]

Executive Summary

The precise analysis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride (CAS 955028-06-5) presents a distinct challenge in pharmaceutical development.[1] As a polar, non-chromophoric heterocyclic building block, it fails to retain on standard C18 columns and is invisible to standard UV detection.

This guide synthesizes data from a multi-site inter-laboratory comparison (ILC) designed to evaluate three distinct analytical strategies: HILIC-MS/MS , Derivatization-HPLC-UV , and Quantitative NMR (qNMR) .[1]

Key Findings:

  • Best for Routine QC: HILIC-CAD (Charged Aerosol Detection) offers the best balance of robustness and ease of use without derivatization.

  • Best for Trace Impurities: HILIC-MS/MS provides superior sensitivity (LOD < 1 ng/mL).[1]

  • Best for Absolute Assay: qNMR is the reference standard for primary calibrator characterization, independent of reference standards.

The Analytical Challenge

The target molecule, trans-4-(Hydroxymethyl)-3-piperidinol HCl, possesses two hydrophilic functional groups (hydroxyl) and a secondary amine, rendering it highly polar (LogP < 0).[1]

Core Difficulties:
  • Lack of Chromophore: The piperidine backbone does not absorb UV light >200 nm, making standard HPLC-UV impossible without modification.

  • Retention Failure: On Reversed-Phase (C18) columns, the molecule elutes in the void volume (

    
    ), co-eluting with salts and matrix effects.
    
  • Stereochemistry: Differentiating the trans isomer from potential cis impurities requires specific steric selectivity.

Comparative Methodology & Workflow

We evaluated three distinct workflows across five partner laboratories.

MethodWorkflowcluster_MethodsAnalytical PathwaysSampleSample: trans-4-(Hydroxymethyl)-3-piperidinol HClMethodAMethod A: HILIC-MS/MS(Direct Injection)Sample->MethodADilute & ShootMethodBMethod B: FMOC Derivatization(RP-HPLC-UV)Sample->MethodBReact w/ FMOC-ClMethodCMethod C: qNMR(Internal Standard)Sample->MethodCDissolve in D2O + Maleic AcidResultATrace Impurity Profile(Sensitivity)MethodA->ResultAResultBRoutine QC Assay(Robustness)MethodB->ResultBResultCAbsolute Purity %(Accuracy)MethodC->ResultC

Figure 1: Analytical workflow decision tree comparing direct injection (HILIC), chemical modification (Derivatization), and physical measurement (qNMR).

Inter-Laboratory Performance Data

The following data summarizes the aggregated performance metrics from the ILC study.

Table 1: Method Performance Summary
MetricMethod A: HILIC-MS/MSMethod B: FMOC-HPLC-UVMethod C: qNMR (^1H)
Principle Hydrophilic PartitioningHydrophobic TaggingProton Counting
Linearity (

)
> 0.995> 0.999N/A (Linear by nature)
LOD (Limit of Detection) 0.5 ng/mL (Superior)50 ng/mL~1 mg/mL (Poor)
Precision (RSD %) 2.5 - 4.0%0.8 - 1.5% (Best)1.0 - 2.0%
Accuracy (Recovery) 95 - 105%98 - 102%99.5 - 100.5% (Best)
Throughput High (10 min/run)Low (Pre-reaction required)Medium (15 min/sample)
Suitability Trace Impurities / PK StudiesQC Release TestingReference Standard Qual.[1]

Detailed Experimental Protocol (Recommended)

Based on the ILC results, Method A (HILIC) is recommended for modern laboratories due to its elimination of derivatization steps and compatibility with Mass Spectrometry.

Method A: HILIC-MS/MS Protocol[1][2][3]

1. Reagents & Standards:

  • Analyte: trans-4-(Hydroxymethyl)-3-piperidinol HCl (Ref Std).[1][2]

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted w/ Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

2. Instrument Parameters:

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus polar analyte).[1]

    • 1-6 min: 90% B

      
       60% B.[1]
      
    • 6-8 min: 60% B (Wash).[1]

    • 8-12 min: 90% B (Re-equilibration - Critical for HILIC).

3. Detection (MS/MS):

  • Mode: ESI Positive (+).[1]

  • MRM Transition: m/z 132.1

    
     114.1 (Loss of H2O) and 132.1 
    
    
    84.1 (Ring fragmentation).
Mechanism of Action

Understanding why HILIC works is crucial for troubleshooting. Unlike C18, where the analyte interacts with the bonded phase, HILIC relies on a Water-Rich Layer adsorbed onto the polar stationary phase.

HILIC_Mechanismcluster_StationaryPhaseStationary Phase EnvironmentSilicaSilica Surface(Amide Bonded)WaterLayerImmobilized Water Layer(Enriched from Mobile Phase)Silica->WaterLayerH-BondingBulkMPBulk Mobile Phase(High Acetonitrile)WaterLayer->BulkMPPhase BoundaryAnalyteAnalyte:Piperidinol HClAnalyte->SilicaIonic Interaction(Secondary)Analyte->WaterLayerPartitioning(Primary Retention)

Figure 2: HILIC Separation Mechanism.[1] The polar piperidinol partitions into the immobilized water layer on the amide surface.

Critical Discussion & Troubleshooting

Why HILIC over Derivatization?

While Method B (FMOC-Cl derivatization) provides excellent precision (RSD < 1.5%) and allows the use of standard UV detectors, it introduces kinetic variability. Incomplete derivatization of the secondary amine or hydrolysis of the reagent can lead to false low results. HILIC removes this chemical variable.[1]

The Role of pH in HILIC

The mobile phase is buffered to pH 3.0 with Ammonium Formate.

  • Causality: At pH 3.0, the piperidine nitrogen (pKa ~11) is fully protonated (

    
    ). This ensures a consistent charge state for MS detection.[1]
    
  • Silanol Activity: The low pH also suppresses the ionization of residual silanols on the column surface, preventing peak tailing caused by secondary ionic interactions.

qNMR as the "Truth" Standard

For laboratories establishing their own Reference Standard, Method C (qNMR) is non-negotiable. Using Maleic Acid as an internal standard (traceable to NIST), qNMR provides a purity value that is not dependent on the response factor of a detector.

  • Protocol Note: Use D2O as the solvent. The H3/H4 protons of the piperidine ring shift distinctly from the maleic acid alkene protons, allowing precise integration.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 54598686, trans-4-(Hydroxymethyl)-3-piperidinol.[1]Link[1]

  • ISO. (2015).[1] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[1]Link[1]

Safety Operating Guide

Personal protective equipment for handling trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

Part 1: Strategic Overview

From the Desk of the Senior Application Scientist: Handling chiral piperidine building blocks like trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride requires a shift in mindset from "routine handling" to "contamination control." While often classified as an irritant rather than a high-toxicity threat, the hydrochloride salt form presents specific physical challenges: it is prone to hygroscopic clumping yet generates fine, static-charged dust during initial transfer.

This guide moves beyond generic safety advice. It focuses on maintaining the integrity of both the researcher’s biological interface (skin/lungs) and the chemical’s enantiomeric purity. The protocols below are designed to prevent the two most common failure modes in the lab: cross-contamination of workspace and inhalation sensitization from fugitive dust.

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound (CAS 955028-06-5 or similar analogs) operates under the "Precautionary Principle" common in drug discovery.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High (Dust)The HCl salt is a fine particulate. Inhalation causes immediate respiratory tract irritation (H335) and potential long-term sensitization.
Skin Contact Moderate Causes skin irritation (H315).[1] As a hydrochloride salt, it becomes acidic upon contact with sweat/moisture, exacerbating local burns.
Eye Contact High Causes serious eye irritation (H319).[1][2] Micro-abrasions from crystals combined with acidity can cause corneal damage.
Physical Hygroscopic Absorbs atmospheric moisture rapidly. Clumped material requires forceful breaking, which paradoxically releases more dust.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this tiered approach based on the operation being performed.

Body PartEquipmentSpecificationScientific Rationale
Respiratory N95 or P100 NIOSH-approved disposable or half-mask.Crucial: Fume hoods handle vapors well, but turbulent air at the sash face can pull heavy dust particles back toward the operator. A respirator provides the second line of defense.
Hands Double Nitrile Inner: 4 mil (0.10mm)Outer: 5-8 mil (extended cuff)Permeation Defense: The outer glove protects against mechanical abrasion from the solid; the inner glove prevents skin contact during doffing.
Eyes Chemical Goggles Indirect venting (Splash Goggles).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles create a sealed environment.
Body Lab Coat (Poly/Cotton) High-neck, snap closure.Prevents dust accumulation on street clothes. Cotton blends reduce static charge buildup compared to pure synthetics.

Part 4: Operational Workflow (The "Clean Chain")

This protocol treats the chemical as a "contaminant" that must be contained.[3]

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are notorious for static cling, causing powder to "jump" off spatulas.

  • The "Boat" Technique: Do not weigh directly into a flask. Use a disposable anti-static weighing boat.

    • Why? If you spill on a flask neck, you create a permanent contamination point. If you spill on a boat, you discard the boat.

  • Sash Management: Lower the fume hood sash to the lowest comfortable working height (approx. 6 inches) to maximize face velocity and capture dust.

Phase 2: Transfer & Solubilization
  • Solvent First: Add the starting solvent to your reaction vessel before adding the solid (if the chemistry permits).

  • Funnel Use: Use a wide-mouth powder funnel.

  • The Rinse: Immediately rinse the weighing boat and funnel with a small aliquot of the reaction solvent directly into the flask.

    • Validation: This ensures 100% mass transfer and immediately traps the dust in the liquid phase, eliminating the inhalation hazard.

Phase 3: Cleanup & Decontamination[4]
  • Wet Wiping: Never dry sweep spilled powder. Use a paper towel dampened with water or methanol (depending on solubility) to wipe surfaces.

    • Mechanism:[4][5][6][7][8] Water solubilizes the salt, breaking the crystal lattice and preventing re-aerosolization.

  • Glove Removal: Perform "beak method" removal of outer gloves inside the hood before touching sash handles or logbooks.

Part 5: Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Contaminated weighing boats, paper towels, and gloves must go into Solid Hazardous Waste (labeled "Organic Amine Salts").

  • Liquid Waste: Reaction mixtures must be segregated into Halogenated Organic Waste (due to the HCl component).

  • Drainage: NEVER flush amine salts down the sink. They can react with bleach or other oxidizers in the plumbing to form chloramines (toxic gas).

Emergency Response:

  • Eye Contact: Flush for 15 minutes. Note: The HCl salt will lower the pH of the eye fluid; immediate irrigation is critical to neutralize acidity.

  • Spill: Isolate area. Cover with wet paper towels. Scoop up wet slurry.[9]

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the "Clean Chain" logic, emphasizing the transition from high-risk solid handling to low-risk solvated handling.

SafetyProtocol Storage Storage (Desiccator/Cool) RiskAssess Risk Assessment (Check SDS for H315/H319) Storage->RiskAssess Retrieve PPE PPE Donning (N95 + Dbl Nitrile + Goggles) RiskAssess->PPE Mandatory Weighing Weighing (Anti-static + Fume Hood) PPE->Weighing Enter Lab Transfer Transfer (Solvent Rinse Technique) Weighing->Transfer Solid State (High Risk) Waste Disposal (Segregated Halogenated) Weighing->Waste Contaminated Consumables Reaction Reaction (Closed System) Transfer->Reaction Liquid State (Low Risk) Reaction->Waste Post-Exp

Caption: The "Clean Chain" workflow. Note the critical transition from Yellow (Caution/Solid Handling) to Blue/Green (Contained/Liquid State).

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: (+/-)-1-Boc-3-(hydroxymethyl)piperidine (Analogous Structure Safety Profile). Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 3-Hydroxypiperidine hydrochloride (Structural Analog). Retrieved from

  • Capot Chemical. (n.d.). MSDS of trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride.[10] Retrieved from

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste: Amine Salts. Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride Derivatives. Retrieved from

Sources

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Top-N result to add to graph 6

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Reactant of Route 1
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.